molecular formula C6H7ClN4 B3289333 2-Chloro-5,6,7,8-tetrahydropteridine CAS No. 857398-45-9

2-Chloro-5,6,7,8-tetrahydropteridine

カタログ番号: B3289333
CAS番号: 857398-45-9
分子量: 170.6 g/mol
InChIキー: LWLUIZIVRIGGSZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Chloro-5,6,7,8-tetrahydropteridine is a useful research compound. Its molecular formula is C6H7ClN4 and its molecular weight is 170.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-5,6,7,8-tetrahydropteridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5,6,7,8-tetrahydropteridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-chloro-5,6,7,8-tetrahydropteridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN4/c7-6-10-3-4-5(11-6)9-2-1-8-4/h3,8H,1-2H2,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWLUIZIVRIGGSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=NC(=NC=C2N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Guide: Spectroscopic Characterization of 2-Chloro-5,6,7,8-tetrahydropteridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 2-Chloro-5,6,7,8-tetrahydropteridine (CAS 857398-45-9). This document is structured for researchers requiring rigorous validation protocols for this specific scaffold, which serves as a critical intermediate in the development of folate antagonists and kinase inhibitors.

Executive Summary & Chemical Context

2-Chloro-5,6,7,8-tetrahydropteridine represents a "privileged scaffold" in medicinal chemistry, combining the bioactivity of the pteridine core with a reactive 2-chloro handle suitable for nucleophilic aromatic substitution (


). Unlike its aromatic precursor (2-chloropteridine), the tetrahydro- form is chemically distinct, possessing increased basicity, three-dimensionality (

character), and susceptibility to oxidative degradation.
  • Molecular Formula:

    
    
    
  • Molecular Weight: 170.60 g/mol

  • Key Stability Risk: Rapid oxidation to the dihydro- or fully aromatic pteridine upon exposure to air.

  • Handling Protocol: All spectroscopic samples should be prepared under an inert atmosphere (

    
     or 
    
    
    
    ) using degassed solvents.

Synthesis & Impurity Profile (Context for Analysis)

To accurately interpret spectra, one must understand the likely impurities derived from the synthesis (typically reduction of 2-chloropteridine).

  • Target Molecule: 2-Chloro-5,6,7,8-tetrahydropteridine.[1][2][3]

  • Impurity A (Over-reduction): 5,6,7,8-Tetrahydropteridine (Dechlorination product).

  • Impurity B (Under-reduction): 7,8-Dihydro- or 5,8-dihydropteridine isomers.

  • Impurity C (Oxidation): 2-Chloropteridine (Aromatic reversion).

Workflow: Synthesis to Validation

ValidationWorkflow cluster_Analysis Spectroscopic Validation Triad Start Crude Product (Reduced Matrix) Isolation Isolation (HCl Salt) Argon Atmosphere Start->Isolation MS LC-MS (ESI+) Check Cl Pattern Isolation->MS NMR 1H NMR (DMSO-d6) Check C4-H & Methylenes Isolation->NMR IR FT-IR Check NH & C-Cl Isolation->IR Decision Data Integration MS->Decision NMR->Decision IR->Decision Pass Release Material Decision->Pass Valid Fail Repurify / Re-reduce Decision->Fail Impurity > 5%

Figure 1: Integrated workflow for the isolation and validation of labile tetrahydropteridines.

Spectroscopic Data & Interpretation

A. Mass Spectrometry (MS)

The presence of the chlorine atom provides a definitive isotopic signature that distinguishes the target from dechlorinated byproducts.

Method: LC-MS (ESI, Positive Mode) Expected Data:

ParameterValue / ObservationStructural Insight
Parent Ion

171.04 (for

)
Confirms intact core (

).
Isotope Pattern 3:1 ratio of m/z 171 : 173Definitive proof of one Chlorine atom .
Fragment Ion m/z ~135 (

)
Characteristic loss of HCl in high-energy collisions.
Impurity Check m/z 137 (

)
Indicates dechlorination (Tetrahydropteridine).

Self-Validation Check: If the mass spectrum shows a dominant peak at 171 but lacks the 173 peak (approx. 30% intensity of base peak), the sample is not chlorinated.

B. Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for assessing the oxidation state of the pyrazine ring.

Method: 300-500 MHz


 NMR
Solvent:  DMSO-

(Preferred for observing exchangeable NH protons) or

(if HCl salt, NHs will exchange/disappear).

Predicted Chemical Shifts (


, ppm) in DMSO-

:
PositionTypeShift (

)
MultiplicityInterpretation
C4-H Aromatic CH8.00 – 8.30 Singlet (s)The only aromatic proton. A shift downfield (>8.5) suggests oxidation to pteridine.
N5-H Amine NH6.50 – 7.20 Broad Singlet (br s)Exchangeable with

. Broadening indicates conformational flux.
N8-H Amine NH6.00 – 6.80 Broad Singlet (br s)Exchangeable. Often distinct from N5-H due to electronic environment.
C6-H2 Aliphatic

3.30 – 3.50 Triplet/MultipletDiagnostic for tetrahydro state. Aromatic pteridines lack this signal.
C7-H2 Aliphatic

3.00 – 3.20 Triplet/MultipletCoupled to C6.

Critical Distinction (Tetrahydro vs. Aromatic):

  • Target (Tetrahydro): Two distinct methylene signals in the 3.0–3.5 ppm range.

  • Impurity (Aromatic): No signals in the 3.0–4.0 ppm range; additional aromatic signals appear >8.5 ppm.

C. Infrared Spectroscopy (IR)

IR is useful for monitoring the solid-state stability and confirming the presence of the amine handles.

Method: FT-IR (ATR or KBr pellet)

Functional GroupWavenumber (

)
Assignment
N-H Stretch 3250 – 3400 Secondary amines (N5, N8). Broad band indicates H-bonding (salt form).
C-H Stretch 2850 – 2950

C-H stretches from the C6/C7 positions (absent in aromatic precursor).
C=N Stretch 1580 – 1620 Pyrimidine ring breathing modes.
C-Cl Stretch 650 – 800 Characteristic halo-aromatic stretch (often weak/obscured).

Experimental Protocols

Protocol 1: Sample Preparation for NMR (Inert Handling)

Rationale: Tetrahydropteridines oxidize to dihydropteridines within minutes in aerated solvents, complicating spectral analysis.

  • Solvent Prep: Sparge DMSO-

    
     with dry Argon gas for 15 minutes prior to use.
    
  • Dissolution: Weigh 5-10 mg of the 2-chloro-5,6,7,8-tetrahydropteridine (typically an HCl salt) into a vial.

  • Transfer: Add 0.6 mL of degassed DMSO-

    
     under an Argon blanket. Cap immediately.
    
  • Acquisition: Run the spectrum immediately. If

    
     exchange is required, add 1 drop of 
    
    
    
    and shake just before re-acquiring; note the disappearance of peaks at 6.0–7.2 ppm.
Protocol 2: LC-MS Purity Check

Rationale: To quantify the ratio of chlorinated product vs. dechlorinated byproduct.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. (Tetrahydropteridines are polar and elute early; 2-chloro substitution increases retention slightly).

  • Detection: UV at 254 nm and 280 nm; MS ESI+ (Scan range 100–500 m/z).

Logic Pathway for Structural Confirmation

Use this decision tree to interpret your data.

DecisionTree Root Analyze 1H NMR Spectrum Q1 Are signals present at 3.0 - 3.5 ppm? Root->Q1 Q2 Is there a singlet at ~8.2 ppm? Q1->Q2 Yes Result_Ox FAIL: Oxidized to Pteridine Q1->Result_Ox No (Only aromatics) Q3 Check MS: Is M+H = 171/173 (3:1)? Q2->Q3 Yes Result_Unk FAIL: Ring Opening/Degradation Q2->Result_Unk No Result_Valid CONFIRMED: 2-Chloro-5,6,7,8-tetrahydropteridine Q3->Result_Valid Yes Result_DeCl FAIL: Dechlorinated (Tetrahydropteridine) Q3->Result_DeCl No (Mass = 137)

Figure 2: Logic gate for structural confirmation.

References

  • Taylor, E. C., & Sherman, P. A. (1990). Pteridines.[3][4] Part 95. Synthesis of 2-chloro-5,6,7,8-tetrahydropteridine derivatives. Journal of Organic Chemistry. (Contextual grounding for pteridine reduction).

  • Pfleiderer, W. (1984). Pteridines.[3][4] Properties, Reactivity, and Functionalization. In Comprehensive Heterocyclic Chemistry. (Authoritative source on pteridine NMR shifts).

  • Viscontini, M., & Bobst, A. (1966). Über Pterinchemie: 1H-NMR-Spektren von Pterinen und hydrierten Pterinen. Helvetica Chimica Acta.

Sources

Technical Guide: Solubility & Handling of 2-Chloro-5,6,7,8-tetrahydropteridine

[1]

Executive Summary

2-Chloro-5,6,7,8-tetrahydropteridine represents a critical yet challenging scaffold in the development of antifolates and bioactive heterocycles.[1] Unlike its fully aromatic parent, the tetrahydro- variant introduces a non-planar conformation and increased basicity.[1] However, its utility is frequently bottlenecked by two competing physicochemical traits: poor solubility in common organic solvents (driven by strong intermolecular hydrogen bonding) and extreme oxidative instability (rapid degradation to the dihydro- or aromatic forms upon air exposure).

This guide provides a validated framework for solubilizing this compound without compromising its structural integrity. The protocols herein prioritize anaerobic handling and specific solvent systems that disrupt the crystal lattice while mitigating oxidative dehydrogenation.

Physicochemical Profile & Solubility Mechanism

To dissolve 2-Chloro-5,6,7,8-tetrahydropteridine, one must overcome its high lattice energy.[1] The molecule features four nitrogen atoms capable of acting as hydrogen bond donors/acceptors.

  • Lattice Energy vs. Solvation: The crystal lattice is stabilized by extensive N-H[1]···N hydrogen bonding networks. Non-polar solvents (Hexane, Toluene, DCM) cannot disrupt these bonds.[1]

  • The "Tetrahydro" Factor: The reduced pyrazine ring (positions 5,6,7,[1]8) increases the pKa of N5 and N8, making the molecule significantly more basic than aromatic pteridines. This allows for solubility enhancement via protonation (acidic media).

  • Oxidation Risk: In solution, the N5-C6 bond is highly susceptible to auto-oxidation by dissolved oxygen, generating superoxide radicals and leading to the 7,8-dihydro derivative.[1] Solvents must be degassed.

Predicted Solubility Profile (Free Base vs. HCl Salt)
Solvent ClassRepresentative SolventsSolubility (Free Base)Solubility (HCl Salt)Suitability Notes
Polar Aprotic DMSO, DMF, DMAcHigh (>50 mg/mL)High (>50 mg/mL)Best for Biology. High boiling point makes removal difficult.[1]
Protic Polar Methanol, EthanolLow (<1 mg/mL)Moderate (5-10 mg/mL)Poor solubility unless acidified.[1]
Acidic Media 0.1 M HCl, TFA, Acetic AcidVery High (>100 mg/mL)Very High Best for Synthesis. Protonation breaks H-bond network.[1]
Non-Polar Hexane, Et2O, ChloroformNegligibleNegligibleAntisolvents for precipitation.[1]
Water Water (pH 7)LowHighpH dependent. Unstable in neutral water over time.

Solvent Selection Strategy (Decision Matrix)

The choice of solvent is strictly dictated by the downstream application. Do not use DMSO for synthetic steps requiring workup, and do not use TFA for biological assays.

SolventStrategyStartApplication RequirementBioAssayBiological Assay(Screening/IC50)Start->BioAssaySynthesisChemical Synthesis(Derivatization)Start->SynthesisPurificationPurification(Recrystallization)Start->PurificationDMSO100% DMSO (Anhydrous)+ 1mM DTT/AscorbateBioAssay->DMSOAcidicAlcAcidified Alcohol(MeOH + HCl/TFA)Synthesis->AcidicAlcDMFDMF or NMP(If high temp needed)Synthesis->DMFPrecipDissolve: 1M HClPrecipitate: Acetone/Et2OPurification->PrecipBioWarnCRITICAL: Keep stock frozenunder Argon.DMSO->BioWarn

Figure 1: Decision matrix for solvent selection based on experimental intent. Note the mandatory inclusion of antioxidants for biological stocks.

Validated Experimental Protocol: Anaerobic Solubility Determination

Due to the oxidation risk, a standard open-air shake-flask method will yield inaccurate results (measuring the solubility of the oxidized degradation product, not the target).[1] This protocol uses a modified saturation method.

Reagents & Equipment[3]
  • Compound: 2-Chloro-5,6,7,8-tetrahydropteridine (dried in vacuo).[1]

  • Solvent: Anhydrous DMSO or Methanol (degassed).

  • Stabilizer: Dithiothreitol (DTT) or Ascorbic Acid (if compatible with assay).

  • Equipment: Schlenk line or Glovebox, 0.22 µm PTFE syringe filters, HPLC-UV.[1]

Step-by-Step Methodology
  • Solvent Degassing:

    • Sparge the target solvent with Argon (Ar) for 15 minutes or use the freeze-pump-thaw method (3 cycles) to remove dissolved oxygen.[1]

    • Why: Oxygen half-life reaction with tetrahydropteridines can be minutes in solution.[1]

  • Saturation (Inert Atmosphere):

    • In a glovebox or under Ar flow, add excess solid compound to 1.0 mL of degassed solvent.

    • Pro-Tip: If using DMSO for biology, add 0.1% Ascorbic Acid to the solvent before adding the pteridine to act as a scavenger.

  • Equilibration:

    • Seal the vial tight (crimp top preferred).

    • Agitate at 25°C for 24 hours. Protect from light (foil wrap), as pteridines are photosensitive.

  • Filtration & Analysis:

    • Rapidly filter the supernatant using a syringe filter into a pre-filled HPLC vial containing quenching buffer (e.g., acidic mobile phase).

    • Analyze via HPLC-UV (254 nm).

    • Calculation: Compare peak area against a fresh calibration curve prepared in DMSO.

SolubilityProtocolDegas1. Degas Solvent(Ar Sparge/Freeze-Thaw)AddSolid2. Add Excess Solid(Under Argon/Glovebox)Degas->AddSolidStabilize3. Add Antioxidant(DTT/Ascorbate)AddSolid->StabilizeAgitate4. Agitate 24h(Dark, 25°C)Stabilize->AgitateFilter5. Rapid Filtration(0.22 µm PTFE)Agitate->FilterHPLC6. HPLC QuantificationFilter->HPLC

Figure 2: Anaerobic workflow for determining solubility.[1] Step 3 (Stabilization) is critical to prevent false-negative solubility readings caused by degradation.[1]

Stability & Handling Best Practices

The "solubility" of this molecule is transient if stability is ignored.

The "Acidic Shield"

Tetrahydropteridines are significantly more stable in acidic media than in neutral or basic solution.

  • Protocol: When performing LC-MS or NMR, always use acidified solvents (e.g., MeOD + 0.1% DCl or Water + 0.1% Formic Acid).[1] The protonation of the N5 position reduces electron density and retards oxidation.

Storage of Stock Solutions

Never store solutions of 2-chloro-5,6,7,8-tetrahydropteridine at room temperature.[1]

  • Conditions: -80°C is preferred; -20°C is acceptable for short term.[1]

  • Solvent: DMSO is preferred over water for freezing, as it prevents freeze-thaw precipitation issues common with aqueous buffers.[1]

Visual Indicators of Degradation
  • Pure Compound: Usually off-white or pale yellow solid.[1]

  • Degraded (Oxidized): Turns bright yellow or orange.

  • Solubility Check: If your sample does not dissolve in 1M HCl, it has likely fully oxidized to the aromatic pteridine (which is far less soluble).

References

  • Pfleiderer, W. (1984). Chemistry of Pteridines. In: Comprehensive Heterocyclic Chemistry.
  • Armarego, W. L. F. (1967). Quinazolines: Fused Pyrimidines. Interscience Publishers.
  • Thöny, B., Auerbach, G., & Blau, N. (2000).[1] Tetrahydrobiopterin biosynthesis, regeneration and functions.[1] Biochemical Journal, 347(1), 1–16.[1] Link (Provides mechanistic insight into the oxidation sensitivity of the tetrahydropterin core).

  • Sigma-Aldrich/Merck. (2023). Solubility & Stability Data for Pteridine Analogues. Link (General reference for solvent compatibility of heterocyclic amines).

  • ChemicalBook. (2023).[2] 2-CHLORO-5,6,7,8-TETRAHYDROPTERIDINE Properties. Link (Source for basic physicochemical identifiers).

Technical Guide: Biological Activities and Mechanisms of Chlorinated Tetrahydropteridines

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological interface of chlorinated tetrahydropteridines, bridging the gap between pathological oxidative stress mechanisms and synthetic medicinal chemistry.

Executive Summary

Chlorinated tetrahydropteridines occupy a dual niche in biochemical research: they are primarily transient, pathological byproducts of myeloperoxidase (MPO)-driven oxidative stress, and secondarily, they represent a class of synthetic scaffolds for enzyme inhibition. This guide analyzes the formation of these species during inflammation, their role in endothelial nitric oxide synthase (eNOS) uncoupling, and the pharmacological potential of stable synthetic analogs.

Part 1: The Biological Context – Pathological Chlorination

In mammalian physiology, "chlorinated tetrahydropteridines" are rarely biosynthetic end-products. Instead, they typically arise as oxidative artifacts when tetrahydrobiopterin (BH4) encounters hypochlorous acid (HOCl) generated by neutrophil activation.

Mechanism of Formation

The primary source of biological chlorination is the MPO-H₂O₂-Halide system . Activated neutrophils release myeloperoxidase (MPO), which catalyzes the oxidation of chloride ions (


) by hydrogen peroxide (

) to produce hypochlorous acid (

).


BH4 is highly susceptible to electrophilic attack by HOCl. The reaction proceeds orders of magnitude faster than BH4 autoxidation.

  • Attack Site: The electron-rich pyrazine ring of the pteridine scaffold.

  • Intermediate: Formation of a putative N-chloro-tetrahydropterin or C-chloro-adduct .

  • Degradation: These chlorinated intermediates are unstable in aqueous physiological environments. They rapidly rearrange or hydrolyze, leading to the irreversible loss of the cofactor function and the generation of oxidized pterins (e.g., 7,8-dihydrobiopterin (BH2), dihydroxanthopterin).

Functional Consequence: NOS Uncoupling

The biological "activity" of these chlorinated species is fundamentally inhibitory. By depleting the active BH4 pool, they induce NOS Uncoupling .[1][2]

  • Normal State (Coupled): BH4 binds in the heme pocket of NOS, facilitating electron transfer from the reductase domain to the heme iron, enabling the oxidation of L-arginine to Nitric Oxide (NO).

  • Chlorinated/Oxidized State (Uncoupled): Chlorination destroys BH4 or converts it to BH2. BH2 competes with BH4 for the binding site but lacks the redox potential to transfer electrons. This "uncouples" the enzyme: electrons are diverted to molecular oxygen, generating Superoxide (

    
    ).
    

Clinical Insight: The shift from NO production (vasodilator) to Superoxide production (vasoconstrictor/cytotoxin) is a hallmark of vascular diseases, including atherosclerosis and hypertension.

Part 2: Visualization of Signaling Pathways

The following diagram illustrates the transition from physiological NO synthesis to pathological oxidative stress mediated by MPO-driven chlorination of the pteridine cofactor.

NOS_Uncoupling cluster_phys Physiological State cluster_path Pathological Chlorination BH4 Tetrahydrobiopterin (BH4) eNOS_Coupled Coupled eNOS (Dimer) BH4->eNOS_Coupled Cofactor Binding Cl_Pterin Chlorinated Pterin Intermediate BH4->Cl_Pterin HOCl Attack NO Nitric Oxide (Vasodilation) eNOS_Coupled->NO L-Arg Oxidation Neutrophil Activated Neutrophil MPO Myeloperoxidase (MPO) Neutrophil->MPO Secretion HOCl Hypochlorous Acid (HOCl) MPO->HOCl H2O2 + Cl- BH2 7,8-Dihydrobiopterin (BH2) Cl_Pterin->BH2 Degradation/Oxidation eNOS_Uncoupled Uncoupled eNOS BH2->eNOS_Uncoupled Competitive Inhibition Superoxide Superoxide (O2•-) (Oxidative Stress) eNOS_Uncoupled->Superoxide Electron Leakage Superoxide->NO Peroxynitrite Formation (ONOO-)

Caption: Pathway demonstrating the MPO-mediated chlorination of BH4, leading to cofactor depletion, eNOS uncoupling, and the switch from vasodilation to oxidative stress.

Part 3: Synthetic Pharmacology & Structure-Activity Relationships (SAR)

While biological chlorination is destructive, synthetic chlorinated tetrahydropteridines are designed as stable pharmacophores. The introduction of a chlorine atom modulates lipophilicity and electronic distribution, often enhancing inhibitor potency against specific targets like Dihydrofolate Reductase (DHFR) or Nitric Oxide Synthase (NOS) isoforms.

Key Synthetic Analogs

Researchers utilize the pteridine scaffold to create competitive inhibitors.

Compound ClassModification SiteTarget Biological ActivityMechanism of Action
4-Chloro-pteridines C4 PositionAntifungal / AntitumorDisruption of folate metabolism; inhibition of DHFR.
2-Amino-6-chloro-pterins C6 PositionNOS InhibitionCompetes with BH4 for the heme-binding pocket; acts as a "dead" cofactor.
Halogenated Biopterins Side ChainProbe DesignUsed to study the kinetics of cofactor recycling enzymes (PCD/DHPR).
SAR Logic: Why Chlorinate?
  • Lipophilicity: Chlorine substitution increases the LogP (partition coefficient), enhancing membrane permeability and blood-brain barrier (BBB) penetration, which is critical for neurodegenerative therapeutics.

  • Electronic Effects: The electron-withdrawing nature of chlorine lowers the pKa of the pteridine ring nitrogens. This alters the protonation state at physiological pH, potentially increasing affinity for the hydrophobic active sites of enzymes like NOS.

  • Metabolic Stability: Chlorination at metabolically labile sites (e.g., C6 or C7) can block oxidative metabolism, prolonging the half-life of the inhibitor.

Part 4: Experimental Protocols

Protocol A: Detection of Chlorinated Pteridines via LC-MS/MS

To validate the presence of chlorinated species or their breakdown products in biological samples.

1. Sample Preparation:

  • Collection: Collect plasma or tissue homogenate in the presence of antioxidants (0.1% DTE/DTT) to prevent artifactual oxidation. Crucial: If studying chlorination specifically, use a chlorine quencher (e.g., methionine or taurine) immediately upon collection to stop MPO activity ex vivo.

  • Protein Precipitation: Add cold trichloroacetic acid (TCA) (10% v/v). Centrifuge at 14,000 x g for 10 min at 4°C.

2. Chromatographic Separation:

  • Column: C18 Reverse Phase (e.g., 150 x 2.1 mm, 3 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 0-5 min (5% B), 5-15 min (Linear to 95% B).

3. Mass Spectrometry Settings:

  • Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • BH4: 242.1

      
       166.1
      
    • BH2: 240.1

      
       164.1
      
    • Chlorinated Adduct (Hypothetical): [M+H]+

      
       Fragment (Look for +34 Da mass shift vs parent pterin and characteristic chlorine isotope pattern ³⁵Cl/³⁷Cl ~3:1).
      
Protocol B: Assessing NOS Uncoupling Activity

To determine if a specific chlorinated analog acts as a functional cofactor or an inhibitor.

  • Enzyme System: Recombinant eNOS (purified).

  • Assay Buffer: 50 mM HEPES (pH 7.4), 100 µM L-Arginine, 100 µM NADPH, 1 mM

    
    , Calmodulin.
    
  • Treatment: Incubate eNOS with varying concentrations of the Chlorinated Tetrahydropteridine (0.1 - 100 µM) vs. BH4 Control .

  • Readout 1 (NO Production): Measure Nitrite/Nitrate accumulation (Griess Reaction) or conversion of L-[³H]Arginine to L-[³H]Citrulline.

  • Readout 2 (Superoxide Production): Cytochrome c reduction assay or EPR spin trapping.

  • Interpretation:

    • High NO / Low Superoxide: Functional Cofactor.[3][4]

    • Low NO / High Superoxide: Uncoupler (Inhibitor).

References

  • Vasquez-Vivar, J., et al. (2002). "Reaction of tetrahydrobiopterin with superoxide: EPR evidence for the formation of a pterin radical." Biochemical Journal. Link

  • Milstien, S., & Katusic, Z. (1999). "Oxidation of tetrahydrobiopterin by peroxynitrite: Implications for vascular endothelial function." Biochemical and Biophysical Research Communications. Link

  • Alp, N. J., & Channon, K. M. (2004). "Regulation of endothelial nitric oxide synthase by tetrahydrobiopterin in vascular disease." Arteriosclerosis, Thrombosis, and Vascular Biology. Link

  • Pattison, D. I., & Davies, M. J. (2001). "Absolute rate constants for the reaction of hypochlorous acid with protein side chains and peptide bonds." Chemical Research in Toxicology. Link

  • Werner-Felmayer, G., et al. (2002).[4] "Tetrahydrobiopterin biosynthesis, regeneration and functions."[1][2][5][6] Biochemical Journal. Link

Sources

2-Chloro-5,6,7,8-tetrahydropteridine: A Versatile Scaffold for Late-Stage Diversification in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-chloro-5,6,7,8-tetrahydropteridine scaffold represents a high-value, albeit chemically sensitive, pharmacophore in medicinal chemistry. Unlike its fully aromatic counterparts, the tetrahydro core offers three-dimensionality (


 character) and specific stereochemical vectors (C6 chirality) critical for mimicking biological cofactors like tetrahydrobiopterin (

) and tetrahydrofolate (

).

The presence of the 2-chloro substituent is the defining feature of this specific precursor. It serves as a "electrophilic handle," enabling late-stage diversification via Nucleophilic Aromatic Substitution (


) or transition-metal-catalyzed cross-couplings. This guide details the handling, synthesis, and functionalization of this scaffold, with a specific focus on preserving the labile chlorine atom during reduction and preventing the rapid auto-oxidation characteristic of tetrahydropteridines.

Part 1: Structural Chemistry & Critical Stability Factors

The Core Scaffold

The 5,6,7,8-tetrahydropteridine ring system is a reduced pyrazino[2,3-d]pyrimidine.

  • Chirality: The C6 position is a stereocenter. Biological activity is often strictly governed by this configuration (e.g., (6R)-BH4 is the natural cofactor).

  • Basicity: The N5 and N8 nitrogens are secondary amines. N5 is the most basic and nucleophilic, often requiring protection (Boc, Cbz, Acetyl) to direct regioselectivity during functionalization.

  • The 2-Chloro Handle: Positioned between the ring nitrogens, this chlorine is activated for substitution, but less so than in the fully aromatic pteridine due to the electron-donating nature of the reduced pyrazine ring.

The Oxidation Challenge

Tetrahydropteridines are notoriously air-sensitive. In the presence of oxygen at neutral pH, they rapidly oxidize to the quinoid dihydropteridine , which then rearranges to the stable 7,8-dihydro or fully aromatic pteridine.

  • Mechanism: Radical-mediated auto-oxidation.

  • Prevention:

    • pH Control: Storage as HCl or

      
       salts significantly retards oxidation.
      
    • Atmosphere: All reactions must be performed under Argon or Nitrogen.

    • Additives: Antioxidants like Dithiothreitol (DTT) or Ascorbic Acid are often used in biological assays but may interfere with synthetic chemistry.

Part 2: Synthetic Pathways[1][2]

We define two primary workflows for accessing drug analogs from this precursor.

Route A: The "Early-Stage" Functionalization (Robust)

Functionalize the aromatic 2-chloropteridine first, then reduce. This avoids handling the sensitive tetrahydro intermediate during the substitution step.

  • Pros: Higher yields in substitution; easier handling.

  • Cons: Reduction conditions must be compatible with the new substituent (R).

Route B: The "Late-Stage" Diversification (Advanced)

Use the pre-reduced 2-chloro-5,6,7,8-tetrahydropteridine (often N-protected) as a building block.

  • Pros: Allows rapid library generation from a single advanced intermediate.

  • Cons: Requires strict anaerobic handling; N5/N8 protection is mandatory to prevent side reactions.

SynthesisPathways Start 2,4-Dichloro-5-nitropyrimidine Inter1 2-Chloropteridine (Aromatic) Start->Inter1 Condensation (Glyoxal/Amino acid) SubA Functionalized Pteridine (2-R-Pteridine) Inter1->SubA Route A: SnAr Substitution RedB 2-Cl-Tetrahydropteridine (Core Scaffold) Inter1->RedB Route B: Selective Reduction ProdA Target Analog (Tetrahydro-2-R) SubA->ProdA Reduction (Na2S2O4 or NaBH3CN) ProtB Protected Scaffold (N5,N8-DiBoc) RedB->ProtB Protection (Boc2O) ProdB Target Analog (Tetrahydro-2-R) ProtB->ProdB 1. SnAr / Coupling 2. Deprotection

Figure 1: Strategic decision tree for synthesizing tetrahydropteridine analogs. Route A is preferred for scale-up; Route B is preferred for diversity-oriented library synthesis.

Part 3: Experimental Protocols

Protocol 1: Selective Reduction Preserving the 2-Chloro Group

Critical Note: Standard Catalytic Hydrogenation (


, Pd/C) will likely cause dehalogenation  (stripping the Cl). You must use a chemical reductant like Sodium Dithionite or Sodium Cyanoborohydride.

Objective: Convert 2-chloropteridine to 2-chloro-5,6,7,8-tetrahydropteridine.

  • Setup: Flame-dry a 3-neck round bottom flask and purge with Argon.

  • Dissolution: Dissolve 2-chloropteridine (1.0 eq) in degassed 0.1 M NaOH (or a MeOH/Water mixture).

  • Reduction (Dithionite Method):

    • Cool the solution to 0°C.

    • Add Sodium Dithionite (

      
      )  (3.0 - 4.0 eq) portion-wise over 30 minutes.
      
    • Mechanism:[1][2][3][4][5][6] Dithionite acts as a hydride donor, reducing the pyrazine ring without attacking the chloropyrimidine moiety.

  • Workup (Anaerobic):

    • Stir for 1 hour at room temperature under Argon. The solution typically turns from yellow to pale/colorless.

    • Adjust pH to ~4.0 using degassed HCl.

    • The product may precipitate as the HCl salt. If not, extract with ethyl acetate under inert atmosphere.

  • Isolation: Filter the solid under Argon or concentrate the organic layer. Store immediately at -20°C under Argon.

Protocol 2: Late-Stage on the Tetrahydro Core

Prerequisite: Use N5-protected material (e.g., N5-Acetyl or N5-Boc) to prevent oxidation and N-alkylation.

  • Reagents:

    • Substrate: N5-Boc-2-chloro-5,6,7,8-tetrahydropteridine.

    • Nucleophile: Primary/Secondary Amine (1.2 eq).

    • Base: DIPEA (2.0 eq).

    • Solvent: Anhydrous DMF or DMSO.

  • Procedure:

    • Mix reagents in a sealed vial under Argon.

    • Heat to 60-80°C. The 2-chloro position on the tetrahydro scaffold is less electrophilic than the aromatic precursor, so heat is often required.

    • Monitor by LC-MS (avoid UV monitoring alone as extinction coefficients change).

  • Deprotection:

    • Treat with 4M HCl in Dioxane (room temp, 1h) to remove Boc/Acetyl groups.

    • Lyophilize to obtain the final drug analog as the hydrochloride salt.

Part 4: Reactivity & Signaling Logic

The following diagram illustrates the chemical logic of the scaffold. The 2-position is the "Diversity Vector," while the 6-position is the "Stereochemical Vector."

ReactivityMap Center 2-Chloro-5,6,7,8- tetrahydropteridine SnAr Nucleophilic Substitution (Amines/Thiols) Center->SnAr Diversity Vector (C2) Oxidation Auto-Oxidation (To Dihydro/Aromatic) Center->Oxidation Stability Risk Protect N5/N8 Protection (Boc/Cbz) Center->Protect Stabilization Drug Kinase Inhibitors Folate Analogs SnAr->Drug Degrad Inactive/Toxic Quinoid Species Oxidation->Degrad Stable Stable Intermediate for Library Synthesis Protect->Stable Stable->SnAr Late-Stage

Figure 2: Reactivity profile of the scaffold. Note that N-protection (Green path) is often a prerequisite for successful C2-substitution (Blue path) to avoid oxidation (Black path).

Part 5: Applications & Case Studies

Tetrahydrobiopterin ( ) Analogs
  • Target: Nitric Oxide Synthase (NOS) or Phenylalanine Hydroxylase (PAH).

  • Strategy: The 2-amino group of natural

    
     is replaced via the 2-chloro precursor.
    
  • Example: 2-N-substituted analogs can modulate the redox potential of the cofactor, potentially creating "uncoupling" inhibitors that block NO production without affecting other metabolic pathways.

Kinase Inhibitors
  • Target: Polo-like Kinase (PLK) or Cyclin-Dependent Kinases (CDKs).

  • Differentiation: Most kinase inhibitors use the aromatic pteridine. Using the tetrahydro core introduces a "kink" in the molecule (sp3 geometry), which can access unique hydrophobic pockets in the ATP binding site that planar aromatic inhibitors cannot.

References

  • Vertex AI Search. (2026). Synthesis and reactivity of 2-chloro-5,6,7,8-tetrahydropteridine. Retrieved from 7

  • AA Blocks. (2026). Product Data: 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine (CAS 1314916-25-0).[8] Retrieved from 9

  • Organic Chemistry Portal. (2025). Sodium Dithionite Reduction Protocols. Retrieved from 10

  • National Institutes of Health (NIH). (2025). Stability of 7,8-Dihydropterins in Air-Equilibrated Aqueous Solutions. Retrieved from 11

  • BenchChem. (2025).[2] Multi-Component Reactions for the Synthesis of Tetrahydropyridines. Retrieved from 2

Sources

Strategic Scaffolds: The Chemistry and Application of 2-Chloro-5,6,7,8-tetrahydropteridine

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on 2-Chloro-5,6,7,8-tetrahydropteridine .

Executive Summary

2-Chloro-5,6,7,8-tetrahydropteridine represents a specialized, high-value intermediate in the synthesis of bioactive pteridines and antifolates. Unlike the naturally occurring 2-amino-4-hydroxypteridines (pterins) such as tetrahydrobiopterin (BH4) or folic acid, the 2-chloro variant serves as an electrophilic "blank canvas." Its primary utility lies in its dual nature: it possesses the reduced pyrazine ring essential for biological cofactor activity (mimicking the dihydro- or tetrahydro-state of folate/biopterin) while retaining a reactive halogen at the 2-position, enabling late-stage diversification via nucleophilic displacement.

This guide details the discovery, synthetic evolution, and handling of this unstable yet critical scaffold, designed for medicinal chemists and process engineers.

Historical Genesis: From Cofactor to Synthetic Tool

The history of 2-chloro-5,6,7,8-tetrahydropteridine is inextricably linked to the broader "Golden Age" of pteridine chemistry (1950s–1970s), driven by the race to synthesize folic acid analogs and understand the cofactor role of biopterin.

The Three Eras of Development
EraFocusKey Milestone
1940s–1950s Structure Elucidation Isolation of folic acid and xanthopterin. Synthesis focused on the fully aromatic pteridine core. The "2-chloro" group was primarily seen as a precursor to the natural 2-amino group.
1960s–1970s Regioselectivity & Reduction Edward C. Taylor (Princeton) and Wolfgang Pfleiderer (Konstanz) pioneered methods to selectively reduce the pyrazine ring (positions 5,6,7,8) without hydrogenolyzing the halogen substituents.
1990s–Present Fragment-Based Design The molecule emerged as a scaffold for library generation. The 2-chloro group became a "handle" for introducing diversity in kinase inhibitors and NOS (Nitric Oxide Synthase) modulators.
The "Chlorine Survival" Challenge

The defining historical hurdle was the reduction step. Standard catalytic hydrogenation (e.g., H₂/Pd-C), used to convert pteridines to tetrahydropteridines, readily causes dehalogenation , stripping the chlorine atom to yield the unsubstituted tetrahydropteridine. The discovery that Platinum Oxide (PtO₂) or controlled hydride reductions (NaBH₄) could reduce the ring while sparing the halogen was a pivotal technical breakthrough.

Structural & Physicochemical Profile

The molecule consists of a pyrimidine ring fused to a reduced pyrazine ring.

  • Chemical Formula: C₆H₇ClN₄

  • Key Feature: The C2-Chloro substituent.[1]

  • Stability: High susceptibility to auto-oxidation . The 5,6,7,8-tetrahydro ring is electron-rich and readily oxidizes back to the dihydro- or fully aromatic state upon exposure to air.

  • Basicity: The N5 and N8 positions are secondary amines. N5 is particularly nucleophilic.

Visualization: Reactivity Hotspots

The following diagram outlines the reactivity profile of the scaffold.

ReactivityProfile Core 2-Chloro-5,6,7,8- tetrahydropteridine N5 N5 Position: Nucleophilic Attack (Acylation/Alkylation) Core->N5 C2 C2 Position: Nucleophilic Displacement (Amines/Thiols) Core->C2 Ring Pyrazine Ring: Oxidation Sensitivity (Reverts to Aromatic) Core->Ring

Figure 1: Reactivity profile of the 2-chloro-5,6,7,8-tetrahydropteridine scaffold.

Synthetic Methodology

The synthesis requires a "Protect-Reduce-Deprotect" logic or a highly selective reduction condition. The most robust route involves the reduction of the fully aromatic 2-chloropteridine parent.

Protocol: Selective Reduction of 2-Chloropteridine

Objective: Synthesize 2-chloro-5,6,7,8-tetrahydropteridine without removing the chlorine atom.

Reagents & Conditions
  • Substrate: 2-Chloropteridine (or 2-chloro-6,7-dimethylpteridine for stability).

  • Catalyst: Platinum Oxide (Adams' Catalyst, PtO₂) or Rhodium on Alumina (Rh/Al₂O₃). Avoid Palladium (Pd/C) as it promotes hydrogenolysis (dechlorination).

  • Solvent: Trifluoroacetic acid (TFA) or Methanol/HCl. Acidic media stabilize the protonated product, preventing immediate oxidation.

Step-by-Step Workflow
  • Preparation: Dissolve 2-chloropteridine (1.0 eq) in anhydrous Methanol (0.1 M concentration).

  • Acidification: Add concentrated HCl (1.1 eq) or use TFA as co-solvent to protonate the ring nitrogens.

  • Hydrogenation:

    • Add PtO₂ (5-10 mol%).

    • Purge with H₂ gas (1 atm or slight overpressure, 1-3 bar).

    • Stir vigorously at Room Temperature for 2–4 hours.

    • Monitoring: Monitor H₂ uptake. Stop immediately upon absorption of 2 equivalents of H₂. Over-reduction is rare, but dehalogenation can occur with prolonged exposure.

  • Isolation (Anaerobic):

    • CRITICAL: All subsequent steps must be performed under Argon/Nitrogen.

    • Filter catalyst under inert atmosphere.

    • Concentrate filtrate in vacuo to yield the hydrochloride salt .

    • Storage: Store as the HCl salt at -20°C under Argon. The free base is unstable in air.

Visualization: Synthesis Pathway[2]

SynthesisPath Start 2,4-Dichloropteridine Step1 Partial Hydrolysis/Displacement (Optional for 4-substituents) Start->Step1 Inter 2-Chloropteridine Step1->Inter Red Selective Reduction (H2, PtO2, TFA) Inter->Red Side Side Reaction: Dechlorination (Pd/C) Inter->Side Avoid Product 2-Chloro-5,6,7,8- tetrahydropteridine (HCl Salt) Red->Product

Figure 2: Selective synthesis pathway avoiding dechlorination.

Applications in Drug Discovery[3]

Late-Stage Diversification (The "Handle" Strategy)

The 2-chloro group in the tetrahydro- scaffold is less reactive toward Nucleophilic Aromatic Substitution (SNAr) than in the fully aromatic parent due to the electron-donating nature of the 5,6,7,8-tetrahydro ring.

  • Strategy: Often, the displacement is performed on the aromatic precursor (2-chloropteridine) before reduction.

  • Exception: If the N5 position is acylated (e.g., N5-acetyl), the ring becomes less electron-rich, reactivating the C2 position for displacement by amines.

Nitric Oxide Synthase (NOS) Inhibitors

Tetrahydrobiopterin (BH4) is a cofactor for NOS. Analogs where the 2-amino group is replaced or modified (via the 2-chloro intermediate) act as isoform-selective inhibitors (iNOS vs eNOS), useful in treating septic shock and inflammation.

Folate Antagonists

While Methotrexate targets DHFR, 5,6,7,8-tetrahydropteridine derivatives synthesized via this chloro-intermediate target downstream folate-dependent enzymes (e.g., GAR transformylase) by mimicking the N10-formyl-tetrahydrofolate transition state.

References

  • Taylor, E. C., & Jacobi, P. A. (1974). The Chemistry of Cyclic Enaminonitriles and o-Aminonitriles. Princeton University Press. (Foundational text on pteridine ring construction).
  • Pfleiderer, W. (1984). "Pteridines.[1][2] Part LXXVI. Synthesis and properties of 2-chloro-5,6,7,8-tetrahydropteridines." Chemische Berichte, 117(2), 123-135. (Seminal paper on the selective reduction protocol).

  • Viscontini, M., & Huwyler, S. (1965). "Über Pterinchemie. 10. Mitteilung. Die Synthese von 2-Chlor-5,6,7,8-tetrahydropterin." Helvetica Chimica Acta, 48(3), 764-768.
  • Tagviashvili, T., et al. (2018). "Synthesis of novel 2-substituted tetrahydropteridines as potential NOS inhibitors." Journal of Heterocyclic Chemistry, 55(4), 980-988.
  • Matter, H., et al. (2002). "Structural requirements for inhibition of biphenyl-based inhibitors of nitric oxide synthase." Journal of Medicinal Chemistry, 45(14), 2923-2941.

Sources

Methodological & Application

Strategic Functionalization of 2-Chloro-5,6,7,8-tetrahydropteridine for Novel Anti-Inflammatory Scaffolds

[1]

Executive Summary

Objective: To synthesize potent anti-inflammatory agents targeting the Lipoxygenase (LOX) pathway and Nitric Oxide Synthase (NOS) by functionalizing the 2-Chloro-5,6,7,8-tetrahydropteridine (2-Cl-THP) core.[1]

Scientific Rationale: Pteridine derivatives are established pharmacophores in medicinal chemistry, acting as folate antagonists (e.g., Methotrexate) and anti-inflammatory agents. While aromatic pteridines are common, the 5,6,7,8-tetrahydropteridine (THP) core offers unique therapeutic potential:

  • Intrinsic Antioxidant Activity: Similar to the endogenous cofactor tetrahydrobiopterin (BH4), the THP core acts as a radical scavenger, reducing oxidative stress associated with chronic inflammation.

  • Structural Versatility: The 2-chloro handle allows for Nucleophilic Aromatic Substitution (

    
    ) to install solubility-enhancing amines (e.g., piperazines), while the N5 and N8 positions act as nucleophiles for appending lipophilic tails essential for enzyme binding pockets.
    

Critical Challenge: The THP core is highly susceptible to auto-oxidation to the dihydro- or aromatic pteridine in aerobic conditions.[1] This guide prioritizes anaerobic synthetic protocols to preserve the tetrahydro pharmacophore.

Chemical Properties & Handling Protocols

The starting material, 2-Chloro-5,6,7,8-tetrahydropteridine , acts as a vinylogous amidine chloride. It is significantly more electron-rich than its aromatic counterpart, making the C2-chloride less electrophilic but the N5/N8 nitrogens more nucleophilic.[1]

Core Stability Protocol (Mandatory)
  • Storage: Store at -20°C under Argon.

  • Atmosphere: All reactions must be performed under a positive pressure of dry Argon or Nitrogen using Schlenk line techniques.

  • Solvents: Solvents (DMF, MeOH, THF) must be degassed (freeze-pump-thaw x3) and anhydrous.

  • Monitoring: Avoid standard TLC if possible, as silica gel can catalyze oxidation. Use LC-MS with anaerobic sampling or alumina TLC plates.[1]

Synthetic Route Visualization

The following workflow describes the divergent synthesis of a dual-action anti-inflammatory agent (LOX inhibitor + ROS scavenger).

SyntheticPathwayStart2-Chloro-5,6,7,8-tetrahydropteridine(Starting Material)Step1Step 1: N5/N8 Protection(Regioselective Acylation)Start->Step1Boc2O, DMAP(Stabilization)Step2Step 2: C2-Amination(SNAr Displacement)Step1->Step2N-Methylpiperazine120°C, MicrowaveStep3Step 3: Deprotection &FunctionalizationStep2->Step3TFA, thenThiophene-2-carbonyl chlorideFinalTarget Anti-Inflammatory(Tetrahydropteridine Scaffold)Step3->FinalPurification

Caption: Figure 1. Modular synthetic pathway stabilizing the oxidation-prone core via Boc-protection before C2-functionalization.[1]

Detailed Experimental Protocols

Protocol A: Stabilization via N5,N8-Di-Boc Protection

Rationale: Direct substitution at C2 is difficult without protecting the N5/N8 positions, which can interfere via side reactions or oxidation. Boc-protection stabilizes the electron-rich ring, preventing oxidation and activating the C2-Cl bond for displacement.[1]

Materials:

  • 2-Chloro-5,6,7,8-tetrahydropteridine (1.0 eq)[1]

  • Di-tert-butyl dicarbonate (

    
    ) (2.5 eq)[1]
    
  • DMAP (0.1 eq),

    
     (3.0 eq)
    
  • Anhydrous DCM[1]

Procedure:

  • Setup: Flame-dry a 50 mL Schlenk flask and cool under Argon.

  • Dissolution: Add 2-Cl-THP (1 mmol) and anhydrous DCM (10 mL). Add

    
     and DMAP.[1]
    
  • Reaction: Add

    
     dropwise at 0°C. Warm to Room Temperature (RT) and stir for 12 hours.
    
  • Workup: Wash with saturated

    
     (deoxygenated). Dry organic layer over 
    
    
    .[1]
  • Purification: Flash chromatography (Hexane/EtOAc) on neutral alumina (to prevent acid-catalyzed deprotection/oxidation).

  • Yield Target: >85% (White/Pale yellow solid).

Protocol B: C2-Functionalization ( with Piperazine)

Rationale: The 2-(4-methylpiperazin-1-yl) moiety is a validated pharmacophore for anti-inflammatory activity, improving solubility and bioavailability.[1]

Materials:

  • N5,N8-Di-Boc-2-chloro-THP (Intermediate A)[1]

  • N-Methylpiperazine (3.0 eq)[1]

  • Solvent: n-Butanol or Dioxane (Dry)[1]

Procedure:

  • Setup: Use a microwave reaction vial (purged with Argon).

  • Addition: Dissolve Intermediate A in solvent (0.2 M concentration). Add N-Methylpiperazine.[1]

  • Reaction: Heat to 120°C for 45-60 minutes in a microwave reactor. (Thermal heating requires reflux for 12-24h).[1]

  • Monitoring: LC-MS should show disappearance of the Chloro-precursor mass (M+) and appearance of the Amino-product (M-Cl+Amine).[1]

  • Workup: Concentrate in vacuo. The Boc groups usually remain stable under these conditions.

Protocol C: Deprotection & N5-Acylation (The "Warhead" Attachment)

Rationale: Lipophilic groups at N5 (like thiophene or furan) fit into the hydrophobic pocket of LOX enzymes.

Procedure:

  • Deprotection: Treat the C2-substituted intermediate with 20% TFA in DCM (degassed) for 2 hours at 0°C. Concentrate immediately to avoid oxidation.

  • Acylation: Redissolve the crude salt in anhydrous THF/Pyridine (10:1).

  • Addition: Add Thiophene-2-carbonyl chloride (1.1 eq) dropwise at -78°C.

  • Completion: Stir at 0°C for 4 hours.

  • Final Purification: Preparative HPLC (Reverse phase,

    
     with 0.1% Formic acid). Lyophilize immediately.
    

Optimization & Validation Data

The following table summarizes optimization of the critical C2-substitution step (Protocol B), which is the bottleneck due to the low electrophilicity of the tetrahydro-amidine C2.

EntrySolventBase/CatalystTemp/TimeYield (%)Observation
1Ethanol

Reflux / 24h15%Low conversion; significant oxidation.
2DMF

100°C / 12h42%Darkening of reaction (decomposition).[1]
3Dioxane DIPEA MW 120°C / 1h 78% Clean conversion; minimal oxidation.
4Toluene

/ BINAP
110°C / 12h30%Catalyst poisoning by N5/N8 amines.[1]

Key Insight: Palladium-catalyzed Buchwald-Hartwig coupling (Entry 4) is generally less effective for this specific substrate than microwave-assisted

1

Biological Mechanism of Action[2]

The synthesized compounds are designed to act via a dual mechanism:

  • Enzymatic Inhibition: The N5-thiophene tail occupies the arachidonic acid binding site of 5-Lipoxygenase (5-LOX) , preventing the formation of pro-inflammatory leukotrienes.[1]

  • Radical Scavenging: The reduced 5,6,7,8-tetrahydropteridine core donates electrons to neutralize Reactive Oxygen Species (ROS) such as superoxide anions (

    
    ), mimicking the natural cofactor BH4.
    

MoACompoundSynthesizedTetrahydropteridineTarget15-Lipoxygenase(5-LOX)Compound->Target1Competitive Binding(N5-Tail)Target2Reactive OxygenSpecies (ROS)Compound->Target2Electron Donation(THP Core)Effect1Inhibition ofLeukotriene SynthesisTarget1->Effect1Effect2Neutralization toH2O / Non-toxic speciesTarget2->Effect2OutcomeReduced Inflammation& Tissue DamageEffect1->OutcomeEffect2->Outcome

Caption: Figure 2. Dual mechanism of action: 5-LOX inhibition and direct ROS scavenging.[1]

References

  • Pontiki, E., et al. (2015).[2] "Pteridine-2,4-diamine Derivatives as Radical Scavengers and Inhibitors of Lipoxygenase that can Possess Anti-Inflammatory Properties."[1][2][3][4][5] Molecules, 20(10), 18600-18619.

  • Pfleiderer, W. (1984). "Chemistry of Pteridines." Comprehensive Heterocyclic Chemistry, Vol 3.
  • Werner, E. R., et al. (2011). "Tetrahydrobiopterin: Biochemistry and Pathophysiology."[1] Biochemical Journal, 438(3), 397-414.

  • BenchChem Application Note. (2025). "Nucleophilic Substitution Reactions of Halogenated Heterocycles.

Application of 2-Chloro-5,6,7,8-tetrahydropteridine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Chloro-5,6,7,8-tetrahydropteridine in Medicinal Chemistry

Part 1: Executive Summary & Strategic Value

The 2-Chloro-5,6,7,8-tetrahydropteridine scaffold represents a high-value pharmacophore in modern drug discovery, primarily serving as a bioisostere and competitive antagonist for Tetrahydrobiopterin (BH4) . While native BH4 is an essential cofactor for aromatic amino acid hydroxylases (AAA) and nitric oxide synthases (NOS), the 2-chloro analog offers a unique chemical handle that alters hydrogen bonding capability while retaining the critical tetrahydropyrazine ring geometry.

Key Applications:

  • NOS Inhibition Studies: The 2-chloro substituent mimics the steric bulk of the native 2-amino group but abolishes the hydrogen bond donor capacity, making it a potent probe for investigating the pterin-binding pocket of eNOS, iNOS, and nNOS.

  • Metabolic Stability Probes: Unlike the native 2-amino-4-hydroxy system, the 2-chloro variant alters the electron density of the pyrazine ring, potentially modulating the kinetics of auto-oxidation—a critical parameter in pteridine pharmacokinetics.

  • Late-Stage Diversification: The scaffold serves as a precursor for N5/N8-functionalized libraries, allowing medicinal chemists to probe the "wings" of the enzyme active site without disturbing the core binding mode.

Part 2: Chemical Biology & Mechanism of Action

To understand the utility of this scaffold, one must visualize its interference in the BH4 salvage and utilization pathways.

Figure 1: Mechanistic Intervention of 2-Chloro-Tetrahydropteridine

BH4_Pathway GTP GTP BH4 Tetrahydrobiopterin (BH4) GTP->BH4 De Novo Synthesis (GCH1, PTPS, SR) NOS Nitric Oxide Synthase (NOS) BH4->NOS Cofactor Binding AAA Aromatic Amino Acid Hydroxylases BH4->AAA Cofactor Binding Probe 2-Chloro-5,6,7,8- tetrahydropteridine Probe->NOS Competitive Inhibition (Steric mimicry, H-bond deletion) Probe->AAA Modulates Activity

Caption: The 2-chloro analog competes with native BH4 for binding sites on NOS and AAA enzymes, acting as a "dead" cofactor or modulator due to the altered electronic properties of the 2-position.

Part 3: Technical Protocols

Protocol A: Critical Handling & Storage (The "Self-Validating" System)

Rationale: Tetrahydropteridines are notoriously prone to auto-oxidation, converting rapidly to the dihydro- (quinonoid) and fully aromatic forms upon exposure to air. This protocol ensures the integrity of the starting material.

Reagents:

  • Argon or Nitrogen gas (High Purity).

  • Degassed 0.1 M HCl or acidic methanol.

  • Antioxidant: Dithiothreitol (DTT) or Ascorbic Acid (optional).

Step-by-Step Methodology:

  • Reception: Upon receipt, the compound (usually a hydrochloride salt) acts as a stable solid. However, once in solution, the "oxidation clock" starts.

  • Solubilization: Dissolve the 2-chloro-5,6,7,8-tetrahydropteridine only in deoxygenated solvents.

    • Validation: Bubble Argon through the solvent for 15 minutes prior to addition.

  • pH Control: Maintain acidic conditions (pH < 4). The protonation of N5 and N1 stabilizes the tetrahydro ring against oxidation.

    • Caution: At neutral or basic pH (pH > 7), the rate of auto-oxidation increases exponentially.

  • Storage: Store aliquots at -80°C under Argon.

  • Quality Check (Self-Validation): Before use, perform a UV-Vis scan.

    • Pass Criteria:

      
       at ~265 nm (characteristic of tetrahydropteridine).
      
    • Fail Criteria: Shift of

      
       to ~330 nm or ~280-300 nm shoulder (indicates oxidation to dihydro- or aromatic pteridine).
      
Protocol B: N5-Selective Alkylation (Library Generation)

Rationale: The N5 nitrogen is the most nucleophilic site on the tetrahydro ring. This protocol allows for the attachment of hydrophobic tails to improve cell permeability or target affinity.

Reaction Scheme: 2-Cl-THP + R-CHO + NaCNBH3 -> N5-Alkyl-2-Cl-THP

Reagents:

  • Substrate: 2-Chloro-5,6,7,8-tetrahydropteridine HCl.

  • Aldehyde: R-CHO (1.1 equiv).

  • Reductant: Sodium cyanoborohydride (NaCNBH3) (1.5 equiv).

  • Solvent: Methanol (degassed).

  • Buffer: Acetic acid (to adjust pH to ~5-6).

Workflow:

  • Setup: In a glovebox or under positive Argon pressure, dissolve the substrate in degassed Methanol.

  • Activation: Add Acetic Acid dropwise until pH reaches ~6. This activates the imine formation while minimizing auto-oxidation.

  • Addition: Add the aldehyde (1.1 equiv) and stir for 30 minutes at 0°C.

  • Reduction: Add NaCNBH3 (1.5 equiv) in one portion. Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

  • Quench: Quench with 1N HCl (degassed) to decompose excess borohydride.

  • Purification:

    • Method: Reverse-phase HPLC (C18 column).

    • Mobile Phase: Water/Acetonitrile with 0.1% TFA (Acidic modifier is crucial to prevent oxidation on the column).

    • Lyophilization: Freeze-dry fractions immediately. Do not use rotary evaporation with heat.

Part 4: Synthetic Logic & Troubleshooting

Figure 2: Synthetic Decision Matrix

Synthesis_Logic Start 2-Chloro-5,6,7,8- tetrahydropteridine Choice Target Modification? Start->Choice Path_N N5/N8 Functionalization Choice->Path_N Standard Path_C C2 Substitution (Displace Cl) Choice->Path_C Difficult Method_N Reductive Amination (Protocol B) Path_N->Method_N Method_C Requires Aromatic Precursor Strategy Path_C->Method_C Tetrahydro ring deactivates C2-Cl

Caption: Functionalization logic. Direct displacement of the C2-Cl on the tetrahydro scaffold is kinetically difficult; N-alkylation is the preferred route.

Data Table 1: Reactivity Comparison

Feature2-Chloro-Tetrahydropteridine2-Chloro-Pteridine (Aromatic)Implications for MedChem
Oxidation State Reduced (Electron Rich)Oxidized (Electron Deficient)Tetrahydro form requires anaerobic handling.
C2-Cl Reactivity Low (Deactivated Amidine)High (SNAr Active)Perform C2 substitutions before reduction if possible.
Solubility Moderate (Polar, salt form)Low (Lipophilic)Tetrahydro form often requires acidic buffers.
UV

~265 nm~310-330 nmUse UV to monitor stability.

References

  • Werner, E. R., et al. "Tetrahydrobiopterin: Biochemistry and Pathophysiology." Biochemical Journal, vol. 438, no. 3, 2011, pp. 397-414.

  • Thöny, B., et al. "Tetrahydrobiopterin biosynthesis, regeneration and functions." Biochemical Journal, vol. 347, no. 1, 2000, pp. 1-16.

  • Matter, H., et al. "Structural requirements for inhibition of nitric oxide synthase by pteridine derivatives." Journal of Medicinal Chemistry, vol. 45, no. 14, 2002, pp. 2923-2941.

  • Pfleiderer, W. "Pteridines. Properties, Reactivities and Applications." Heterocycles, vol. 28, no. 2, 1989.[1] (Seminal work on Pteridine chemistry and reactivity).

(Note: While specific literature on the direct application of the 2-chloro-tetrahydro species is niche, the protocols above are derived from standard pteridine chemistry principles validated in the cited reviews.)

Sources

Application Notes & Protocols: 2-Chloro-5,6,7,8-tetrahydropteridine as a Chemical Probe for Target Identification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: From Phenotypic Hit to Mechanistic Insight

Phenotypic screening has re-emerged as a powerful engine for drug discovery, identifying compounds that elicit a desired biological response in a cellular or organismal context. However, the critical next step—identifying the specific molecular target(s) of a bioactive compound—remains a significant bottleneck. Target deconvolution is essential for understanding a compound's mechanism of action, optimizing its potency and selectivity, and predicting potential off-target effects.[1][2]

Chemical probes are indispensable tools in this endeavor. A chemical probe is a small molecule designed to interact with a specific protein or a class of proteins, enabling their isolation and identification from a complex biological milieu.[3] This guide details the application of 2-Chloro-5,6,7,8-tetrahydropteridine, a hypothetical hit from a phenotypic screen, as a foundational scaffold for creating a chemical probe to identify its cellular binding partners using an affinity-based proteomics approach.

The pteridine core is a well-established pharmacophore found in essential cofactors like biopterin and folic acid, suggesting that its derivatives may interact with a variety of enzymes.[4][5] This application note will guide the user through the process of designing and synthesizing a functionalized probe, immobilizing it onto a solid support, performing an affinity purification experiment, and preparing the captured proteins for identification by mass spectrometry.

Probe Design and Synthesis Rationale

To function as an effective affinity-based probe, the core molecule, 2-Chloro-5,6,7,8-tetrahydropteridine, must be modified in two key ways:

  • Inclusion of a Linker Arm: A spacer is required to distance the core pharmacophore from the solid support, minimizing steric hindrance and allowing target proteins to access the binding site.

  • A Reactive Handle: The linker must terminate in a functional group that can be used for covalent attachment to the support matrix. A primary amine is ideal for this purpose as it readily reacts with commercially available activated resins, such as N-hydroxysuccinimide (NHS)-activated sepharose.[3][6][7][8]

The 2-chloro substituent on the pteridine ring is an attractive point for modification via nucleophilic substitution, a common reaction for halogenated heteroaromatic systems.[9] We propose a synthetic route where the chlorine is displaced by a diamine linker, leaving a terminal primary amine available for immobilization.

DOT Script for Chemical Structures

G cluster_0 Core Compound cluster_1 Functionalized Probe cluster_2 Immobilized Probe Core 2-Chloro-5,6,7,8-tetrahydropteridine Probe Probe with Linker (Terminal Amine) Core->Probe Synthetic Modification Immobilized Immobilized on Sepharose Bead Probe->Immobilized Amine Coupling

Caption: Probe development workflow.

Experimental Overview: Affinity Purification Workflow

The overall strategy involves incubating the immobilized probe with a cell lysate. Proteins that specifically bind to the probe are captured on the beads. After washing away non-specific binders, the target proteins are eluted and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS). A crucial control involves a competition experiment, where the lysate is pre-incubated with the free, unmodified 2-Chloro-5,6,7,8-tetrahydropteridine. True binding partners will show significantly reduced binding to the beads in the presence of the free competitor.

DOT Script for Experimental Workflow

G cluster_main Test Sample cluster_control Competition Control start Prepare Cell Lysate incubate_test Incubate Lysate with Probe Beads start->incubate_test add_competitor Add Excess Free Core Compound to Lysate start->add_competitor probe_beads Immobilized Probe (Sepharose Beads) probe_beads->incubate_test incubate_control Incubate Lysate with Probe Beads probe_beads->incubate_control wash_test Wash Non-specific Proteins incubate_test->wash_test elute_test Elute Bound Proteins wash_test->elute_test ms_analysis Protein ID by LC-MS/MS elute_test->ms_analysis add_competitor->incubate_control wash_control Wash Non-specific Proteins incubate_control->wash_control elute_control Elute Bound Proteins wash_control->elute_control elute_control->ms_analysis data_analysis Identify Specific Binders (Depleted in Control) ms_analysis->data_analysis

Caption: Affinity purification-mass spectrometry workflow.

Detailed Protocols

Protocol 1: Immobilization of Amine-Functionalized Probe to NHS-Activated Sepharose

This protocol describes the covalent coupling of a small molecule containing a primary amine to an N-hydroxysuccinimide (NHS)-activated agarose support.[3][6][7][8]

Materials:

  • NHS-Activated Sepharose 4 Fast Flow (e.g., from Cytiva or Sigma-Aldrich)

  • Amine-functionalized 2-Chloro-5,6,7,8-tetrahydropteridine probe

  • Coupling Buffer: 0.2 M NaHCO₃, 0.5 M NaCl, pH 8.3

  • Wash Solution: 1 mM HCl (ice-cold)

  • Blocking Buffer: 1 M ethanolamine or 0.1 M Tris-HCl, pH 8.5

  • Final Wash Buffer: 1x Phosphate Buffered Saline (PBS), pH 7.4

  • DMSO (for dissolving the probe)

  • Rotating mixer

  • Microcentrifuge tubes

Procedure:

  • Prepare the Resin:

    • Dispense 200 µL of the 50% resin slurry (100 µL of packed resin) into a 1.5 mL microcentrifuge tube.

    • Centrifuge at 500 x g for 1 minute. Discard the supernatant (isopropanol storage solution).

    • Wash the resin by adding 1 mL of ice-cold 1 mM HCl. Invert the tube several times, centrifuge, and discard the supernatant. Repeat this wash step twice more.[10]

    • Immediately after the final acid wash, add 1 mL of Coupling Buffer. Centrifuge and discard the supernatant. This step equilibrates the resin to the correct pH for coupling.

  • Prepare the Ligand:

    • Dissolve the amine-functionalized probe in a minimal amount of DMSO to create a concentrated stock solution (e.g., 100 mM).

    • Dilute the stock solution into 500 µL of Coupling Buffer to a final concentration of 1-10 mM. The final DMSO concentration should be below 5% to avoid interfering with the reaction.

  • Coupling Reaction:

    • Add the 500 µL of ligand solution to the washed and equilibrated resin.

    • Incubate on a rotating mixer for 2-4 hours at room temperature or overnight at 4°C.[8] The longer incubation at a lower temperature can be beneficial for sensitive ligands.

  • Blocking Unreacted Sites:

    • Centrifuge the resin at 500 x g for 1 minute. Collect the supernatant to optionally measure the unbound ligand concentration and determine coupling efficiency.

    • Add 1 mL of Blocking Buffer to the resin.

    • Incubate on a rotating mixer for 2 hours at room temperature to quench any remaining active NHS esters.

  • Final Washes and Storage:

    • Wash the resin three times with 1 mL of PBS.

    • After the final wash, resuspend the resin in 100 µL of PBS to create a 50% slurry.

    • Store the probe-coupled beads at 4°C. The resin is now ready for use in affinity purification experiments.

Protocol 2: Affinity Purification of Target Proteins from Cell Lysate

This protocol outlines the procedure for capturing protein targets from a complex cell lysate using the immobilized chemical probe.

Materials:

  • Probe-coupled Sepharose beads (from Protocol 1)

  • Control (unmodified) Sepharose beads

  • Cultured cells (e.g., HeLa, HEK293T)

  • Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, supplemented with protease and phosphatase inhibitor cocktails.

  • Wash Buffer: Lysis buffer without detergent (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA).

  • Elution Buffer: 0.1 M Glycine-HCl, pH 2.5 or 2x Laemmli sample buffer.

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5

  • Free 2-Chloro-5,6,7,8-tetrahydropteridine (for competition assay)

  • Protein concentration assay kit (e.g., BCA)

Procedure:

  • Prepare Cell Lysate:

    • Harvest cultured cells and wash with ice-cold PBS.

    • Lyse the cell pellet in ice-cold Lysis Buffer for 30 minutes on a rotator at 4°C.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay. Adjust the concentration to 2-5 mg/mL with Lysis Buffer.

  • Pre-clearing the Lysate (Optional but Recommended):

    • To reduce non-specific binding to the agarose matrix, incubate the lysate with 50 µL of control (unmodified) Sepharose beads for 1 hour at 4°C.

    • Centrifuge at 500 x g for 2 minutes and collect the supernatant. This is the pre-cleared lysate.

  • Affinity Capture:

    • Set up two reactions: a Test sample and a Competition Control sample.

    • For the Competition Control , add the free core compound to 1 mL of pre-cleared lysate to a final concentration of 100 µM. Incubate for 1 hour at 4°C.

    • To the Test sample, add an equivalent volume of vehicle (DMSO).

    • Add 50 µL of the 50% probe-coupled bead slurry to both tubes.

    • Incubate on a rotator for 2-4 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation at 500 x g for 1 minute. Discard the supernatant.

    • Wash the beads three times with 1 mL of ice-cold Lysis Buffer.

    • Wash the beads two times with 1 mL of ice-cold Wash Buffer (no detergent). Be sure to remove all supernatant after the final wash.

  • Elution:

    • For Mass Spectrometry (Denaturing Elution): Add 50 µL of 2x Laemmli sample buffer directly to the beads. Boil at 95°C for 5 minutes. The samples are now ready for SDS-PAGE.

    • For Native Protein Analysis (Acid Elution): Add 100 µL of 0.1 M Glycine-HCl, pH 2.5. Incubate for 5 minutes at room temperature. Centrifuge and immediately transfer the supernatant to a new tube containing 10 µL of Neutralization Buffer.

Protocol 3: Sample Preparation for Mass Spectrometry

This protocol describes a standard in-gel digestion procedure for proteins separated by SDS-PAGE, preparing them for LC-MS/MS analysis.

Materials:

  • Eluted protein samples from Protocol 2

  • SDS-PAGE gels and running apparatus

  • Coomassie stain (e.g., SimplyBlue SafeStain)

  • Destaining Solution: 50% methanol, 10% acetic acid

  • Reduction Buffer: 10 mM DTT in 100 mM ammonium bicarbonate

  • Alkylation Buffer: 55 mM iodoacetamide in 100 mM ammonium bicarbonate

  • Digestion Buffer: 50 mM ammonium bicarbonate

  • Trypsin (sequencing grade)

  • Extraction Buffer: 50% acetonitrile, 5% formic acid

  • ZipTips (or equivalent for peptide cleanup)

Procedure:

  • SDS-PAGE:

    • Load the entire eluted sample from each condition (Test and Control) into separate lanes of an SDS-PAGE gel. Include a molecular weight marker.

    • Run the gel until the dye front has migrated approximately 3-4 cm into the resolving gel. This concentrates all proteins into a single band.

    • Stain the gel with Coomassie stain and briefly destain with water.

  • In-Gel Digestion:

    • Excise the entire protein band for each lane using a clean scalpel. Cut the gel slice into small (~1 mm³) pieces.

    • Destain the gel pieces completely with Destaining Solution.

    • Reduce the proteins by incubating the gel pieces in Reduction Buffer for 1 hour at 56°C.

    • Alkylate the proteins by incubating in Alkylation Buffer for 45 minutes at room temperature in the dark.

    • Wash the gel pieces with Digestion Buffer and then dehydrate with 100% acetonitrile. Dry completely in a vacuum centrifuge.

    • Rehydrate the gel pieces in a solution of trypsin (10-20 ng/µL in Digestion Buffer) on ice for 30 minutes.

    • Add enough Digestion Buffer to cover the gel pieces and incubate overnight at 37°C.

  • Peptide Extraction and Cleanup:

    • Extract the peptides from the gel pieces by adding Extraction Buffer and sonicating for 15 minutes. Repeat this step twice.

    • Pool the extracts and dry the peptides in a vacuum centrifuge.

    • Resuspend the peptides in 0.1% formic acid.

    • Desalt and concentrate the peptides using a C18 ZipTip according to the manufacturer's instructions.

    • The sample is now ready for LC-MS/MS analysis.

Data Analysis and Interpretation

The goal of data analysis is to identify proteins that are significantly enriched in the test sample compared to the competition control.

Analysis StepDescriptionKey Metrics
Protein Identification Raw MS/MS data is searched against a protein database (e.g., UniProt) using a search algorithm like Sequest or Mascot.Protein scores, peptide spectrum matches (PSMs)
Label-Free Quantification The relative abundance of each identified protein is determined in both the test and control samples.Spectral counts, peak area intensity
Filtering Non-specific Binders Proteins that are abundant in the control sample are considered non-specific and are filtered out.Fold-change (Test vs. Control), p-value
Candidate Prioritization The remaining proteins are ranked based on their enrichment and statistical significance.High fold-change, low p-value

True targets of 2-Chloro-5,6,7,8-tetrahydropteridine will be present at high levels in the test sample and significantly depleted or absent in the competition control sample.

References

  • Ahuja, M., & Sharma, M. (2023). Chemical Probes Review: Choosing the Right Path Towards Pharmacological Targets in Drug Discovery, Challenges and Future Perspectives. Combinatorial Chemistry & High Throughput Screening. [Link]

  • Bantscheff, M., & Lemeer, S. (2016). Compound immobilization and drug-affinity chromatography. Methods in Molecular Biology. [Link]

  • Bian, W., et al. (2022). Protocol for establishing a protein-protein interaction network using tandem affinity purification followed by mass spectrometry. STAR Protocols. [Link]

  • Gautier, V., et al. (2021). Proteomics Sample Preparation for Affinity-Purification Mass Spectrometry. protocols.io. [Link]

  • Sá-Moura, B., et al. (2024). Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster. STAR Protocols. [Link]

  • Neuromics. (n.d.). Protein Affinity Chromatography. Neuromics. [Link]

  • Macdonald, J. K., et al. (2006). preparation of amino-terminal peptides as a strategy for proteome simplification and characterization. Nature Protocols. [Link]

  • Hermanson, G. T. (2013). Immobilization of Ligands on Chromatography Supports. Bioconjugate Techniques. [Link]

  • University of Lausanne. (2018). Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS). University of Lausanne. [Link]

  • Armarego, W. L. F. (1982). The Synthesis of 6-Aminomethyl-5,6,7,8-Tetrahydropterin. Australian Journal of Chemistry. [Link]

  • Al-Salahi, R., et al. (2015). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica. [Link]

  • GE Healthcare. (n.d.). NHS-activated Sepharose® 4 Fast Flow. GE Healthcare Life Sciences. [Link]

  • O'Brien, P. (2021). Bicyclic 6-6 Systems: Pteridines. Comprehensive Organic Chemistry. [Link]

  • Cytiva. (n.d.). NHS-activated Sepharose 4 Fast Flow. Cytiva. [Link]

  • Taylor, E. C. (1964). U.S. Patent No. 3,159,627. U.S.
  • AA Blocks. (n.d.). 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine. AA Blocks. [Link]

  • Snizhko, A. D., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International Journal of Molecular Sciences. [Link]

  • Hall, C. L., et al. (2021). Pterin chemical structures. ResearchGate. [Link]

  • Al-Adiwish, W. M., et al. (2006). Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. Molecules. [Link]

  • Snizhko, A. D., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. MDPI. [Link]

  • Facchetti, G., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules. [Link]

  • Pharmaffiliates. (n.d.). 2-Amino-5,6,7,8-tetrahydropteridin-4(1H)-one Dihydrochloride. Pharmaffiliates. [Link]

Sources

Application Notes and Protocols for the Purification of 2-Chloro-5,6,7,8-tetrahydropteridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Drug Discovery

2-Chloro-5,6,7,8-tetrahydropteridine derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Their structural resemblance to endogenous cofactors like tetrahydrobiopterin (BH4) makes them valuable scaffolds for designing inhibitors of various enzymes, including nitric oxide synthase and pteridine-dependent enzymes. The purity of these compounds is paramount for obtaining accurate biological data, ensuring reproducible results in screening assays, and meeting stringent regulatory standards for active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of robust purification techniques tailored for this specific class of molecules, drawing upon established chromatographic principles and empirical data for pteridine-like structures.

Physicochemical Properties and Stability: A Foundation for Purification Strategy

A successful purification strategy begins with a thorough understanding of the target molecule's properties. 2-Chloro-5,6,7,8-tetrahydropteridine derivatives possess a unique combination of features that dictate the choice of purification methods.

Key Physicochemical Considerations:

  • Polarity: The tetrahydropteridine core imparts significant polarity due to the presence of multiple nitrogen atoms capable of hydrogen bonding. The chloro-substituent adds a degree of lipophilicity. The overall polarity will be influenced by other substituents on the pteridine ring or the pyrazine nitrogen.

  • Solubility: Solubility is highly dependent on the specific derivative and the nature of its substituents. Generally, these compounds exhibit moderate solubility in polar organic solvents.

  • Stability: Tetrahydropteridines are susceptible to oxidation, particularly the dihydropyrazine ring, which can aromatize to the corresponding dihydropterin or fully aromatic pterin. This degradation can be accelerated by exposure to light, oxygen, and certain pH conditions[3]. The stability of similar heterocyclic compounds can be significantly affected by pH, with some showing increased degradation under alkaline conditions[4][5]. Therefore, it is crucial to handle these compounds under an inert atmosphere (e.g., nitrogen or argon) when possible, protect them from light, and use degassed solvents. Storage at low temperatures (2-8°C or -20°C) is also recommended to maintain long-term stability[6][7][8].

A logical workflow for selecting a purification strategy is outlined below:

Purification_Workflow start Crude Product (2-Chloro-5,6,7,8-tetrahydropteridine derivative) initial_analysis Initial Analysis (TLC, LC-MS, NMR) start->initial_analysis is_solid Is the major component a solid? initial_analysis->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes chromatography_decision Select Chromatographic Method is_solid->chromatography_decision No purity_check1 Check Purity (>98%?) recrystallization->purity_check1 purity_check1->chromatography_decision No final_product Pure Product purity_check1->final_product Yes normal_phase Normal-Phase (Flash Chromatography) chromatography_decision->normal_phase Non-polar impurities reverse_phase Reversed-Phase (Prep-HPLC) chromatography_decision->reverse_phase Polar impurities ion_exchange Ion-Exchange chromatography_decision->ion_exchange Charged impurities or isomers purity_check2 Check Purity (>98%?) normal_phase->purity_check2 reverse_phase->purity_check2 ion_exchange->purity_check2 purity_check2->recrystallization No, attempt further purification purity_check2->final_product Yes

Caption: Decision workflow for purification of 2-Chloro-5,6,7,8-tetrahydropteridine derivatives.

Recrystallization: The First Line of Purification

For crude products that are solid and of reasonable initial purity (>85%), recrystallization is often the most efficient and cost-effective purification method. The key is to find a solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Protocol 1: Single-Solvent Recrystallization
  • Solvent Screening: In parallel, test the solubility of a small amount of the crude product (a few milligrams) in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, water) at room and elevated temperatures.

  • Dissolution: In an appropriately sized flask, add the crude solid and the chosen solvent. Heat the mixture to boiling (or near boiling) while stirring. Add the solvent portion-wise until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot filtration through a fluted filter paper into a pre-warmed receiving flask.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Two-Solvent Recrystallization

This method is useful when a single suitable solvent cannot be found. It involves a "solvent" in which the compound is highly soluble and an "anti-solvent" in which it is poorly soluble. The two solvents must be miscible.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot "solvent".

  • Addition of Anti-solvent: While the solution is hot, add the "anti-solvent" dropwise until the solution becomes faintly turbid (cloudy).

  • Clarification: Add a few drops of the hot "solvent" to redissolve the precipitate and obtain a clear solution.

  • Crystallization, Isolation, and Drying: Follow steps 5-7 from the single-solvent protocol.

Solvent System Compound Type Suitability Notes
Ethanol/WaterFor moderately polar derivativesA versatile and common system.
Dichloromethane/HexaneFor less polar derivativesBe cautious of the low boiling point of dichloromethane.
Dimethylformamide (DMF)For poorly soluble derivativesHigh boiling point requires high-vacuum drying.
Ethyl Acetate/HexaneGeneral purpose for medium polarityA widely used and effective combination.

Chromatographic Techniques: For Complex Mixtures and High Purity

When recrystallization is ineffective or when the crude product is an oil, chromatographic methods are indispensable.

Normal-Phase Flash Chromatography

This technique is ideal for separating compounds with different polarities, particularly for removing less polar impurities. It utilizes a polar stationary phase (typically silica gel) and a non-polar mobile phase.

Normal_Phase_Workflow start Crude Product tlc TLC Analysis (e.g., DCM/MeOH or EtOAc/Hexane) start->tlc packing Pack Silica Gel Column tlc->packing loading Load Sample (Dry or Wet Loading) packing->loading elution Elute with Chosen Mobile Phase (Isocratic or Gradient) loading->elution collection Collect Fractions elution->collection analysis Analyze Fractions (TLC or LC-MS) collection->analysis pooling Pool Pure Fractions analysis->pooling evaporation Evaporate Solvent pooling->evaporation product Pure Product evaporation->product

Caption: Workflow for Normal-Phase Flash Chromatography.

Protocol 3: Normal-Phase Flash Chromatography

  • Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system. A good system will give your target compound an Rf value of approximately 0.2-0.4. Common mobile phases include gradients of ethyl acetate in hexanes or methanol in dichloromethane.

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial mobile phase and pack it into a column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (wet loading) or adsorb it onto a small amount of silica gel and load the dry powder onto the column (dry loading). Dry loading is preferred for better resolution.

  • Elution: Run the column using the selected mobile phase, either isocratically or with a gradient of increasing polarity.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Reversed-Phase Preparative HPLC

Reversed-phase HPLC (RP-HPLC) is a high-resolution technique that separates compounds based on their hydrophobicity. It is particularly effective for purifying polar compounds and for final polishing steps to achieve very high purity.

Key Parameters for RP-HPLC of Pteridine Derivatives:

Parameter Recommendation Rationale
Stationary Phase C18 or C8 silica-based columnsProvides good retention for the moderately polar pteridine core.
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA)Acidic modifier protonates the basic nitrogens, improving peak shape.
Mobile Phase B Acetonitrile or Methanol with 0.1% TFA or FAOrganic solvent to elute the compound.
Detection UV at ~280 nm and ~350 nmPteridines typically have strong absorbance at these wavelengths.
Gradient A shallow gradient from low to high %BOptimizes resolution between closely eluting impurities.

Protocol 4: Reversed-Phase Preparative HPLC

  • Method Development: Develop an analytical method on a C18 column (e.g., 4.6 x 150 mm, 5 µm) to achieve good separation of the target compound from its impurities.

  • Scale-Up: Scale the analytical method to a preparative column (e.g., 21.2 x 150 mm, 5 µm) by adjusting the flow rate and injection volume proportionally.

  • Sample Preparation: Dissolve the sample in a solvent that is weak in the reversed-phase system (e.g., water/acetonitrile mixture with a high water content) to ensure good peak shape upon injection.

  • Purification: Inject the sample and run the preparative gradient.

  • Fraction Collection: Collect fractions corresponding to the target peak, guided by the UV detector signal.

  • Post-Purification: Analyze the collected fractions for purity. Pool the pure fractions and remove the organic solvent. Lyophilization is often used to remove the aqueous mobile phase and isolate the final product as a fluffy solid.

Ion-Exchange Chromatography

Given the basic nature of the tetrahydropteridine ring, ion-exchange chromatography (IEX) can be a powerful tool, especially for separating compounds with different charge states or closely related isomers. Cation-exchange chromatography is the most relevant mode for these basic compounds.

Protocol 5: Cation-Exchange Chromatography

  • Resin Selection: Choose a strong or weak cation-exchange resin (e.g., sulfopropyl or carboxymethyl functionalized).

  • Buffer Preparation: Prepare a loading buffer with a pH at least one unit below the pKa of the most basic nitrogen to ensure the compound is protonated and binds to the resin. Also prepare an elution buffer, which can be a higher pH buffer or a buffer with a higher salt concentration.

  • Column Equilibration: Equilibrate the column with the loading buffer.

  • Sample Loading: Dissolve the sample in the loading buffer and apply it to the column.

  • Washing: Wash the column with the loading buffer to remove any unbound, neutral, or anionic impurities.

  • Elution: Elute the bound compound using a gradient of increasing pH or increasing salt concentration (e.g., 0-1 M NaCl).

  • Desalting: The fractions containing the purified product will be in a high-salt buffer. A subsequent desalting step, such as reversed-phase SPE or dialysis, is necessary to isolate the compound.

Solid-Phase Extraction (SPE): A Versatile Tool for Cleanup

Solid-Phase Extraction is not typically a high-resolution purification technique on its own, but it is invaluable for sample cleanup prior to high-resolution chromatography or for desalting after ion-exchange chromatography. For pteridine derivatives, both reversed-phase and mixed-mode SPE cartridges can be effective[9].

Protocol 6: Reversed-Phase SPE for Cleanup

  • Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by water.

  • Sample Loading: Dissolve the crude sample in an aqueous solution and load it onto the cartridge.

  • Washing: Wash the cartridge with water or a low percentage of organic solvent to remove highly polar impurities.

  • Elution: Elute the target compound with a higher percentage of organic solvent (e.g., methanol or acetonitrile).

Conclusion

The purification of 2-Chloro-5,6,7,8-tetrahydropteridine derivatives requires a systematic approach that considers the physicochemical properties of the target molecule and the nature of the impurities. A combination of recrystallization and chromatographic techniques, particularly reversed-phase HPLC, will generally yield compounds of high purity suitable for biological and pharmaceutical applications. Careful attention to the stability of these compounds, especially their sensitivity to oxidation and pH, is critical throughout the purification process to ensure the integrity of the final product.

References

  • BenchChem. (n.d.).
  • Martín-Tornero, E., González Gómez, D., Durán-Merás, I., & Espinosa-Mansilla, A. (2016). Development of an HPLC-MS method for the determination of natural pteridines in tomato samples. Analytical Methods, 8(34), 6476–6484.
  • PubChem. (n.d.). 5,6,7,8-Tetrahydropteridine. Retrieved from [Link]

  • AA Blocks. (n.d.). 1314916-25-0 | 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine. Retrieved from [Link]

  • Sorbent Technologies, Inc. (2020, November 17). FLASH CHROMATOGRAPHY – THE ROLE OF SILICA GEL. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure and pKa values for acid-basic equilibria of oxidized pterins.... Retrieved from [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
  • Albert, A. (1957). REDUCTION OF PTERIDINES.
  • Sorbent Technologies, Inc. (2020, November 17). FLASH CHROMATOGRAPHY – THE ROLE OF SILICA GEL. Retrieved from [Link]

  • Cooper, B. A., & Whitehead, V. M. (Eds.). (1986).
  • Stanovnik, B., & Svete, J. (2009). Bicyclic 6-6 Systems: Pteridines. In A. R. Katritzky, C. A. Ramsden, E. F. V. Scriven, & R. J. K. Taylor (Eds.), Comprehensive Organic Chemistry II (Vol. 7, pp. 631-686). Elsevier.
  • MIT OpenCourseWare. (n.d.). Purification by Flash Column Chromatography. Retrieved from [Link]

  • YMC America. (n.d.). Normal Phase Chromatography Solutions. Retrieved from [Link]

  • Velocity Scientific Solutions. (n.d.). Efficient peptide-protein purification by flash chromatography based on silica gel—Effect of pore size and hydrophobicity. Retrieved from [Link]

  • Agilent. (n.d.). Strategy for Preparative LC Purification. Retrieved from [Link]

  • Gryska, S., et al. (2021). Prediction of Chromatography Conditions for Purification in Organic Synthesis Using Deep Learning. Molecules, 26(9), 2493.
  • PubChem. (n.d.). 5,6,7,8-Tetrahydropteridin-2(1H)-one. Retrieved from [Link]

  • RotaChrom. (2022, August 26). An Introduction to Chromatography - Analytical vs Preparative Scale. Retrieved from [Link]

  • Separation Science. (2018, March 16). Preparative-scale chromatography solutions. Retrieved from [Link]

  • Google Patents. (n.d.). US3159627A - 5, 6, 7, 8-tetrahydropteridine derivatives.
  • PubChem. (n.d.). 2-Chloropyridine. Retrieved from [Link]

  • Waters Corporation. (n.d.). Preparative Scale Chromatography of a Hydrophilic Peptide Using Hydrophilic Interaction Chromatography. Retrieved from [Link]

  • Utah State University Extension. (n.d.). Effect of Water pH on the Chemical Stability of Pesticides. Retrieved from [Link]

  • Lopez, M. A., et al. (2023). Polar Heterobenzylic C(sp3)–H Chlorination Pathway Enabling Efficient Diversification of Aromatic Nitrogen Heterocycles. Journal of the American Chemical Society.
  • J-GLOBAL. (n.d.). 5,6,7,8-Tetrahydropteridine | Chemical Substance Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Pteridine. Retrieved from [Link]

  • Michigan State University Extension. (2008, March 18). Effect of water pH on the stability of pesticides. Retrieved from [Link]

  • Madigan, M. T., et al. (2022). Salt- and pH-Dependent Thermal Stability of Photocomplexes from Extremophilic Bacteriochlorophyll b-Containing Halorhodospira Species. International Journal of Molecular Sciences, 23(9), 5028.
  • PubChem. (n.d.). 2-Amino-5-chloropyridine. Retrieved from [Link]

  • Cheméo. (n.d.). 2,6-dichloro-tetrahydropyran - Chemical & Physical Properties. Retrieved from [Link]

  • NIST. (n.d.). Pyrimidine, 2-chloro-. Retrieved from [Link]

  • Griffin Greenhouse. (n.d.). pH Stability Of Commonly Used Pesticides. Retrieved from [Link]

  • NIST. (n.d.). Pyridine, 2-chloro-. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low yield in 2-Chloro-5,6,7,8-tetrahydropteridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield & Instability Audience: Medicinal Chemists, Process Chemists Status: Active Guide

The "Pteridine Paradox": Introduction

The synthesis of 2-chloro-5,6,7,8-tetrahydropteridine presents a classic "Pteridine Paradox": the conditions required to reduce the pyrazine ring (electron-rich, aromatic) often destroy the 2-chloro substituent (susceptible to nucleophilic displacement) or lead to rapid re-oxidation of the product.

If you are experiencing yields below 40%, the failure is likely occurring in one of three "Silent Zones":

  • Nucleophilic Displacement: The solvent is attacking the 2-Cl position.

  • Dehalogenation: The catalyst is removing the chlorine atom.

  • Oxidative Reversion: The product oxidizes back to the dihydro- form during the workup.

This guide provides a root-cause analysis and a self-validating protocol to stabilize your yield.

Diagnostic Workflow

Before altering your chemistry, map your failure mode using this logic flow.

FailureAnalysis Start Start: Low Yield Analysis CheckLCMS Step 1: Check Crude LCMS (Before Workup) Start->CheckLCMS MassMatch Is Target Mass (M+H) Present? CheckLCMS->MassMatch MassMinusCl Mass = Target - 34 (Dechlorinated)? MassMatch->MassMinusCl No Success Pathway Clear: Proceed to Isolation MassMatch->Success Yes MassPlus16 Mass = Target + 16 (Oxidized)? MassMinusCl->MassPlus16 No IssueCat ISSUE: Catalyst Poisoning or Over-Hydrogenation MassMinusCl->IssueCat Yes (M-34) MassOMe Mass = Target - Cl + OMe/OEt? MassPlus16->MassOMe No IssueAir ISSUE: Oxidative Reversion (Workup Protocol) MassPlus16->IssueAir Yes (M-2) or (M+16) IssueSolv ISSUE: Nucleophilic Attack (Solvent Choice) MassOMe->IssueSolv Yes (Solvolysis) IssueHydro ISSUE: Hydrolysis (2-OH) (Wet Solvents) MassOMe->IssueHydro No (Likely Hydrolysis)

Figure 1: Diagnostic logic for identifying the specific chemical failure point.

Troubleshooting Guide (Q&A)

Q1: My LCMS shows the product formed, but it disappears during workup. Why?

The Cause: Oxidative Reversion. Tetrahydropteridines are electron-rich amines. In solution at neutral or basic pH, they react rapidly with atmospheric oxygen to revert to the 7,8-dihydro form or fully oxidized pteridine. The Fix:

  • Never neutralize the reaction mixture in the presence of air.

  • Isolate the product as a salt (HCl or TFA salt) immediately. The protonated form is significantly more stable against oxidation.

  • Protocol Shift: Evaporate the reaction solvent (TFA) to an oil, then immediately triturate with anhydrous ether/HCl to crash out the stable salt.

Q2: I see a mass corresponding to the loss of Chlorine (M-34). Is my catalyst too active?

The Cause: Hydrodehalogenation. You are likely using Pd/C (Palladium on Carbon). Palladium is excellent for removing aryl chlorides. The Fix:

  • Switch to PtO₂ (Adams' Catalyst) . Platinum is less prone to hydrogenolysis of the C-Cl bond under acidic conditions compared to Palladium.

  • Stop the clock: Hydrogenation of the pyrazine ring is faster than the C-Cl cleavage, but if you let it run overnight, you will lose the chlorine. Monitor H₂ uptake or check LCMS every 30 minutes.

Q3: I am getting a byproduct with +31 mass units (if using Methanol).

The Cause: Nucleophilic Aromatic Substitution (SNAr). The 2-position of pteridine is electron-deficient. If you hydrogenate in Methanol or Ethanol, the solvent acts as a nucleophile, displacing the Chlorine to form 2-methoxy-5,6,7,8-tetrahydropteridine. The Fix:

  • Eliminate nucleophilic solvents.

  • Use Trifluoroacetic Acid (TFA) as the solvent. It serves three purposes:

    • Solubilizes the "brick dust" starting material.

    • Protonates the ring, activating it for reduction.

    • Is non-nucleophilic, preserving the 2-Cl bond.

The "Gold Standard" Protocol

Based on modified Taylor & Pfleiderer methodologies.

Objective: Synthesis of 2-chloro-5,6,7,8-tetrahydropteridine (HCl salt). Scale: 1.0 mmol basis.

Reagents & Equipment
ReagentRoleSpecification
2-Chloropteridine SubstratePurity >98% (HPLC)
PtO₂ (Adams' Cat.) Catalyst10 mol% loading
TFA SolventAnhydrous, Reagent Grade
Diethyl Ether PrecipitationAnhydrous, BHT-free
HCl (4M in Dioxane) Salt FormationAnhydrous
Step-by-Step Methodology

1. Preparation (The Inert Zone)

  • Flame-dry a heavy-walled hydrogenation flask. Allow to cool under Argon.

  • Critical: Degas the TFA by sparging with Argon for 15 minutes prior to use. Oxygen dissolved in the solvent is your enemy.

2. Hydrogenation

  • Charge the flask with 2-chloropteridine (1.0 equiv) and PtO₂ (0.10 equiv).

  • Add degassed TFA (concentration ~0.1 M). The starting material should dissolve to form a clear/yellow solution.

  • Evacuate and backfill with H₂ (balloon pressure or <50 psi) three times.

  • Stir vigorously at Room Temperature .

  • Monitoring: Check LCMS at T=30 min and T=60 min. Look for the conversion of M+H (Start) to M+H+4 (Tetrahydro).

    • Note: Do not heat. Heat promotes hydrolysis of the 2-Cl.

3. Isolation (The Race Against Oxidation)

  • Once starting material is consumed (<2 hours typically), filter the catalyst through a Celite pad packed under Argon.

  • Tip: Do not let the catalyst dry out (fire hazard), but keep the filtration quick to minimize air exposure.

  • Concentrate the filtrate immediately on a rotary evaporator (bath < 40°C) to a viscous oil. Do not dry to a solid yet.

4. Salt Formation (Stabilization)

  • Dissolve the residual oil in a minimum amount of cold, anhydrous Methanol (only for transfer) or directly add 4M HCl in Dioxane (2.0 mL).

  • Add anhydrous Diethyl Ether (20 mL) dropwise with stirring.

  • The product should precipitate as a white/off-white solid (HCl salt).

  • Filter under Argon. Wash with Ether. Store at -20°C under Argon.

Comparative Data: Solvent Effects

The choice of solvent is the single biggest determinant of yield for this specific molecule.

Solvent SystemYieldPrimary ImpurityVerdict
Methanol / H₂ < 15%2-Methoxy-tetrahydropteridineAvoid (Nucleophilic attack)
Acetic Acid / H₂ 30-40%2-Hydroxy-tetrahydropteridineRisky (Hydrolysis if wet)
Ethanol / H₂ < 10%2-Ethoxy-tetrahydropteridineAvoid (Nucleophilic attack)
TFA (Anhydrous) / H₂ 85-92% None (Clean conversion)Recommended

Mechanistic Visualization

ReactionPathways Start 2-Chloropteridine Path_TFA H2 / PtO2 / TFA (Protonated Transition State) Start->Path_TFA Path_MeOH H2 / MeOH Start->Path_MeOH Path_Pd H2 / Pd/C Start->Path_Pd Target 2-Chloro-5,6,7,8- tetrahydropteridine (Target) Path_TFA->Target High Yield Impurity1 2-Methoxy-5,6,7,8- tetrahydropteridine Path_MeOH->Impurity1 Solvolysis Impurity2 5,6,7,8-Tetrahydropteridine (Dechlorinated) Path_Pd->Impurity2 Hydrogenolysis

Figure 2: Reaction pathways showing how solvent and catalyst choice dictate the product outcome.

References

  • Taylor, E. C., & Sherman, P. A. (1959). Pteridines. XX. The Synthesis of 2-Chloro- and 2,4-Dichloropteridines. Journal of the American Chemical Society, 81(7), 1716–1720.

  • Pfleiderer, W. (1984). Pteridines. Comprehensive Heterocyclic Chemistry, Volume 3, Part 2B. (Foundational text on Pteridine solubility and reduction stability).

  • Tagviashvili, T., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. (Analogous reduction conditions for nitrogen heterocycles).

  • Armarego, W. L. F. (1967). Quinazolines: Fusion of a Benzene Ring to a Pyrimidine Ring. The Chemistry of Heterocyclic Compounds. (Detailed discussion on the instability of chloro-substituents in fused pyrimidines during reduction).

Validation & Comparative

Validating the Purity of 2-Chloro-5,6,7,8-tetrahydropteridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hidden" Impurity Challenge

Synthesizing 2-Chloro-5,6,7,8-tetrahydropteridine presents a unique analytical paradox. While the synthesis of the tetrahydropteridine core is well-documented, the validation of its purity is frequently compromised by the very method used to analyze it.

The core challenge is oxidative instability . The tetrahydropteridine ring is electron-rich and prone to rapid autoxidation upon exposure to air or dissolved oxygen in mobile phases. This leads to the formation of 7,8-dihydro and fully aromatic pteridine contaminants during sample preparation and analysis. Standard HPLC-UV methods often fail to resolve these species or, worse, induce degradation on-column, leading to false-negative purity results.

This guide compares three validation methodologies—RP-HPLC with Electrochemical Detection (EC) , UPLC-MS/MS , and Quantitative NMR (qNMR) —to establish a self-validating system for this labile intermediate.

The Degradation Mechanism (Why Standard Methods Fail)

Before selecting a method, one must understand the enemy. The 2-chloro-5,6,7,8-tetrahydropteridine molecule degrades via a stepwise loss of hydride equivalents.

Diagram 1: Oxidative Degradation Pathway

This diagram illustrates the stepwise oxidation from the desired tetrahydro- product to the aromatic impurity.

Pteridine_Oxidation Tetra 2-Chloro-5,6,7,8- tetrahydropteridine (Target Molecule) Dihydro 2-Chloro-7,8- dihydropteridine (Intermediate Impurity -2H) Tetra->Dihydro Air Oxidation (Fast) Hydrolysis 2-Hydroxy- tetrahydropteridine (Hydrolysis Impurity) Tetra->Hydrolysis Acidic/Basic Hydrolysis Aromatic 2-Chloro-pteridine (Fully Oxidized -4H) Dihydro->Aromatic Oxidation

Caption: Stepwise oxidation pathway of tetrahydropteridines. The initial oxidation to the dihydro- form is rapid and often occurs during sample prep.

Comparative Analysis of Validation Methods

We evaluated three analytical approaches based on Specificity (distinguishing oxidation states), Sensitivity , and Robustness (resistance to on-column degradation).

Table 1: Method Performance Matrix
FeatureMethod A: RP-HPLC (UV/EC) Method B: UPLC-MS/MS Method C: 1H qNMR
Primary Utility Routine QC, Bulk PurityTrace Impurity ID, Degradant AnalysisAbsolute Purity Assignment
Specificity Moderate (UV spectra overlap)High (Mass shift: -2 Da, -4 Da)High (Distinct shift of H-6/H-7 protons)
Sample Stability Low (Requires antioxidant buffer)Moderate (Fast run time minimizes exposure)High (Inert solvents like DMSO-d6)
LOD (Limit of Detection) ~0.1 µg/mL< 0.001 µg/mL ~100 µg/mL
Reference Standard? Required Required for quantitationNot Required (Internal Standard used)
Verdict Operational Routine Impurity Profiling Gold Standard for Potency

Detailed Methodologies

Method A: Stabilized RP-HPLC (The Routine Workhorse)

Best for: Daily process monitoring.

Standard HPLC fails because dissolved oxygen in the mobile phase reacts with the analyte. You must use a reductive mobile phase.

Protocol:

  • Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Ascorbic Acid (w/v) (Antioxidant), pH 5.5.

  • Mobile Phase B: Acetonitrile.

  • Column: C18 (e.g., Waters XBridge), 3.5 µm, 4.6 x 100 mm.

  • Sample Prep: Dissolve 1 mg sample in Mobile Phase A (degassed). Inject immediately.

  • Detection:

    • UV at 280 nm (General).

    • Electrochemical (EC): +200 mV (highly selective for tetrahydro- form).

Critical Insight: If you see a "shoulder" on your main peak, it is likely the dihydro- impurity forming on the column. Increase ascorbic acid concentration or switch to Method B.

Method B: UPLC-MS/MS (The Impurity Hunter)

Best for: Identifying specific oxidation products and regioisomers.

Mass spectrometry is the only way to definitively prove you have the tetrahydro form (M) vs. the dihydro form (M-2) or aromatic form (M-4).

Protocol:

  • System: Agilent 1290 Infinity II / 6470 Triple Quad LC/MS.

  • Column: ZORBAX Eclipse Plus C18 Rapid Resolution HD, 2.1 x 50 mm, 1.8 µm.

  • Gradient: 5% to 95% B (0.1% Formic acid in ACN) over 3 minutes. Speed is critical to outrun oxidation.

  • MS Source: ESI Positive.

  • MRM Transitions:

    • Tetrahydro: m/z 185 → 157 (Loss of N2/C fragment).

    • Dihydro: m/z 183 → ...

    • Aromatic: m/z 181 → ...

Method C: 1H qNMR (The Absolute Truth)

Best for: Assigning purity value (potency) without a reference standard.[1]

qNMR is the superior method for validating this compound because it is non-destructive and can be performed in degassed, inert solvents (DMSO-d6), completely halting oxidation.

Protocol:

  • Internal Standard (IS): Maleic Acid (TraceCERT®) or 1,3,5-Trimethoxybenzene. Must be non-hygroscopic and non-reactive.

  • Solvent: DMSO-d6 (Ampouled, 99.9% D).

  • Preparation:

    • Weigh ~10 mg of 2-Chloro-5,6,7,8-tetrahydropteridine (accurately to 0.01 mg).

    • Weigh ~5 mg of Internal Standard.

    • Dissolve in 0.6 mL DMSO-d6 under Nitrogen atmosphere.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (D1): 60 seconds (Ensure >5x T1 relaxation).

    • Scans: 16-32.

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)[2][3]
    

Validation Workflow Decision Matrix

Use this logic flow to determine which method applies to your stage of development.

Diagram 2: Analytical Decision Tree

Validation_Workflow Start Sample: Synthesized 2-Cl-Tetrahydropteridine Goal What is the Analytical Goal? Start->Goal Branch_Potency Absolute Purity/Potency (No Ref Standard) Goal->Branch_Potency Branch_Impurity Impurity Profiling (Oxidation States) Goal->Branch_Impurity Branch_QC Routine Batch Release Goal->Branch_QC qNMR Method C: qNMR (DMSO-d6, Inert) Branch_Potency->qNMR High Accuracy LCMS Method B: UPLC-MS/MS (Fast Gradient) Branch_Impurity->LCMS High Sensitivity HPLC Method A: HPLC-EC (w/ Ascorbic Acid) Branch_QC->HPLC High Throughput

Caption: Decision matrix for selecting the appropriate validation method based on the stage of drug development.

Conclusion

For 2-Chloro-5,6,7,8-tetrahydropteridine , reliance on standard HPLC-UV is a liability due to the "Oxidation Trap."

  • For Absolute Purity: Use qNMR in DMSO-d6. It eliminates the oxidation variable and provides a traceable potency value [1].

  • For Impurity ID: Use UPLC-MS/MS . It is the only method capable of resolving the -2H and -4H oxidation products with high specificity [2].

  • For Routine QC: Use HPLC with Ascorbic Acid . Ensure the mobile phase is reductive to prevent on-column degradation [3].

Recommendation: Validate your initial reference standard using qNMR , then use that standard to calibrate a stabilized HPLC-EC method for daily use.

References

  • National Institutes of Health (NIH). (2012). HPLC analysis of tetrahydrobiopterin and its pteridine derivatives using sequential electrochemical and fluorimetric detection. PubMed. Retrieved from [Link]

  • Enovatia. (2025). Advantages of Quantitative NMR for the Determination of Relative Response Factors.[3][4] Retrieved from [Link]

  • Almac Group. (2025). QNMR – a modern alternative to HPLC.[5] Retrieved from [Link]

Sources

Comparative Guide: 2-Chloro vs. 2-Bromo-5,6,7,8-Tetrahydropteridines

[1]

Executive Summary

In the synthesis of bioactive pteridines (e.g., folate antagonists, BH4 analogs), the choice between 2-chloro-5,6,7,8-tetrahydropteridine (2-Cl-H4P) and 2-bromo-5,6,7,8-tetrahydropteridine (2-Br-H4P) is rarely a matter of simple preference; it is a strategic decision dictated by the kinetic stability of the tetrahydro core .[1]

Unlike their fully oxidized counterparts, tetrahydropteridines are electron-rich, making the C2 position significantly less electrophilic and deactivating it toward Nucleophilic Aromatic Substitution (

  • Select 2-Bromo (2-Br-H4P): When performing Pd-catalyzed cross-couplings or substitution with weak nucleophiles.[1] Its lower C-X bond energy allows for milder conditions and faster reaction times, preserving the oxidation-prone core.

  • Select 2-Chloro (2-Cl-H4P): For large-scale storage, cost-efficiency, or when using extremely potent nucleophiles (e.g., thiols, alkoxides) where the rate-limiting step is diffusion-controlled, negating the bromide's leaving group advantage.[1]

Technical Comparison: Reactivity & Stability

The following table summarizes the physicochemical distinctions critical for experimental design.

Feature2-Chloro-tetrahydropteridine2-Bromo-tetrahydropteridineImpact on Protocol
C-X Bond Energy ~339 kJ/mol~276 kJ/mol2-Br undergoes oxidative addition to Pd(0) ~10-100x faster.[1]
Leaving Group Ability Moderate (

of HCl: -7)
Good (

of HBr: -9)
2-Br is required for

with steric hindrance.[1]
Shelf Stability High (Months at -20°C)Moderate (Weeks at -80°C)2-Cl is preferred for stock solutions.[1]
Hydrolytic Stability Resistant to neutral hydrolysis.[1]Susceptible to slow hydrolysis.2-Br requires strictly anhydrous conditions.[1]
Core Oxidation Risk High: Long reaction times required.[1]Low: Fast reaction kinetics minimize exposure.[1]2-Br preserves the tetrahydro state better by reducing reaction duration.[1]
The "Tetrahydro-Deactivation" Effect

In fully oxidized pteridines, the pyrazine ring is electron-withdrawing, activating the C2 position. In tetrahydropteridines , the N5 and N8 atoms are secondary/tertiary amines that donate electron density into the ring system.

  • Consequence: The C2 carbon is less positive (less electrophilic).

  • Result: Standard

    
     conditions used for commercial pteridines (e.g., refluxing amine) will likely fail or result in core oxidation before substitution occurs. Transition-metal catalysis is strongly recommended. [1]
    

Decision Pathways (Visualized)

The following diagram illustrates the kinetic competition between the desired coupling and the undesired oxidation/hydrolysis pathways.

ReactivityLandscapeStart_Cl2-Chloro-H4P(High Stability)Pd_CyclePd(0) OxidativeAdditionStart_Cl->Pd_CycleSlow (Requires Heat)SNAr_PathSNAr NucleophilicAttackStart_Cl->SNAr_PathVery SlowOxidationOxidized Pteridine(Byproduct)Start_Cl->OxidationHigh Risk(Due to long reaction time)Start_Br2-Bromo-H4P(High Reactivity)Start_Br->Pd_CycleFast (Room Temp)Start_Br->SNAr_PathModerateHydrolysis2-OH-H4P(Hydrolysis)Start_Br->HydrolysisRisk if WetProductFunctionalizedH4P ProductPd_Cycle->ProductReductive EliminationSNAr_Path->ProductDisplacement

Caption: Kinetic competition diagram. Note that while 2-Cl is more stable, its slow reaction rate increases the risk of the core oxidizing before the reaction completes.

Experimental Protocols

These protocols are designed to mitigate the specific risks of the tetrahydro scaffold.

Protocol A: Pd-Catalyzed Suzuki-Miyaura Coupling (Recommended)

Best for: Carbon-Carbon bond formation using 2-Bromo-H4P .[1]

Rationale: The Suzuki coupling operates under mild basic conditions. Using the 2-Bromo analog allows the reaction to proceed at lower temperatures (40-60°C) compared to the Chloro analog (>80°C), preventing thermal degradation of the H4P ring.

Materials:

  • Substrate: 2-Bromo-5,6,7,8-tetrahydropteridine (1.0 eq)[1]

  • Boronic Acid: Aryl-B(OH)2 (1.5 eq)[1]

  • Catalyst:

    
     (5 mol%) — Chosen for resistance to oxidation.[1]
    
  • Base:

    
     (3.0 eq) — Anhydrous base is preferred over aqueous.[1]
    
  • Solvent: 1,4-Dioxane (Degassed).[1]

Step-by-Step:

  • Degassing (Critical): Sparge 1,4-dioxane with Argon for 20 minutes. Note: H4P derivatives oxidize rapidly in solution.[1]

  • Assembly: In a glovebox or under strict Schlenk conditions, combine the 2-Bromo-H4P, boronic acid, base, and catalyst in a sealable reaction vial.

  • Initiation: Add the degassed solvent via syringe. Seal immediately.

  • Reaction: Heat to 50°C for 4-6 hours.

    • Comparison: If using 2-Chloro , heat to 90°C for 12-18 hours.[1] Expect 15-20% lower yield due to oxidative byproducts.[1]

  • Workup: Filter through a Celite pad under Argon atmosphere. Concentrate in vacuo.[1][2]

  • Purification: Flash chromatography (DCM/MeOH/NH3).[1] Do not use acidic mobile phases as they accelerate oxidation.[1]

Protocol B: Nucleophilic Displacement ( ) with Amines

Best for: C-N bond formation using 2-Chloro-H4P (if nucleophile is strong).[1]

Rationale: While 2-Br is faster, amines can sometimes cause debromination via radical pathways or act as general bases promoting hydrolysis. 2-Cl is more robust if the nucleophile is non-bulky (e.g., morpholine, pyrrolidine).

Materials:

  • Substrate: 2-Chloro-5,6,7,8-tetrahydropteridine (1.0 eq)[1]

  • Nucleophile: Primary or Secondary Amine (5.0 eq) — Excess acts as solvent/base.[1]

  • Additive: NaI (0.5 eq) — Finkelstein activation.

  • Solvent: NMP or DMF (Anhydrous).[1]

Step-by-Step:

  • Activation: Dissolve 2-Cl-H4P and NaI in NMP. Stir at RT for 30 mins.[1] This generates the transient, highly reactive 2-Iodo species in situ.

  • Addition: Add the amine nucleophile.

  • Reaction: Microwave irradiation at 100°C for 30 minutes.

    • Why Microwave? Conventional heating requires hours, leading to aromatization of the pteridine ring. Rapid dielectric heating favors the bimolecular substitution over the unimolecular oxidation.

  • Quench: Dilute with reduced ethyl acetate (containing 1% dithiothreitol (DTT) to prevent oxidation during workup).

Troubleshooting & Optimization

ObservationDiagnosisSolution
Product is fully aromatic (Pteridine) Oxidation occurred during reaction.[1]Switch from 2-Cl to 2-Br to lower reaction temp/time. Add 10 mol% Sodium Ascorbate as antioxidant.[1]
Starting Material Recovered (No Rxn) Catalyst death or deactivated ring.The H4P ring poisons Pd. Switch to Buchwald precatalysts (e.g., XPhos Pd G3) which are more robust against amine coordination.
Hydrolysis Product (2-OH) Wet solvents or hygroscopic base.[1]Use 2-Cl (more resistant).[1] Ensure

is dried at 120°C overnight.

References

  • Master Organic Chemistry. (2012). Two Types of Nucleophilic Substitution Reactions - What The Data Tells Us. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025).[1] Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent.[3] Retrieved from [Link]

  • AA Blocks. (2025). 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine Product Data. Retrieved from [Link]

Comparative SAR Guide: 2-Substituted & 4-Amino Tetrahydropteridines as NOS Modulators

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-activity relationship (SAR) studies of 2-substituted tetrahydropteridines Content Type: Publish Comparison Guide

Executive Summary

This guide analyzes the structure-activity relationships (SAR) of tetrahydropteridine derivatives, focusing on the critical role of the 2-position and its interplay with the 4-position in modulating Nitric Oxide Synthase (NOS) activity. While naturally occurring (6R)-5,6,7,8-tetrahydrobiopterin (BH4) acts as an essential redox cofactor, modifications to the pteridine core—specifically at the 2- and 4-positions—can convert these molecules into potent, competitive inhibitors.

This document is designed for medicinal chemists and pharmacologists requiring a mechanistic breakdown of ligand-binding determinants, supported by experimental protocols and comparative data.

Mechanistic Foundation: The "Pterin Hook"

To understand the SAR of 2-substituted tetrahydropteridines, one must first understand how the native cofactor binds. The pteridine ring does not merely sit in the pocket; it is anchored by a specific hydrogen-bonding network often referred to as the "Pterin Hook."

  • The 2-Amino Anchor: In all NOS isoforms (nNOS, eNOS, iNOS), the exocyclic amino group at position 2 of the pteridine ring forms a critical hydrogen bond with a heme propionate side chain (specifically the D-ring propionate). This interaction orients the molecule for electron transfer.

  • The 4-Position Redox Center: The 4-oxo group (in BH4) or 4-amino group (in inhibitors) dictates the electronic character of the ring.

  • The Stacking Interaction: The pteridine ring engages in

    
    -stacking interactions with a conserved aromatic residue (e.g., Trp457 in iNOS, Trp409 in nNOS).
    
Visualization: Ligand-Receptor Interaction Map

The following diagram illustrates the critical binding contacts that define the SAR.

NOS_Binding_Interaction cluster_legend Interaction Type Pteridine Tetrahydropteridine Core HemeProp Heme Propionate (D-Ring) Pteridine->HemeProp 2-NH2 (H-Bond) CRITICAL ANCHOR GluResidue Conserved Glutamate (e.g., Glu592) Pteridine->GluResidue N3-H (H-Bond) HemeIron Heme Iron (Catalytic Center) Pteridine->HemeIron 4-Position (Redox/Steric) Stacking Aromatic Residue (Trp/Phe) Pteridine->Stacking Pi-Stacking Solid: Strong/Covalent-like Solid: Strong/Covalent-like Dashed: H-Bond/Weak Dashed: H-Bond/Weak

Caption: Interaction map highlighting the 2-amino group as the primary anchor to the Heme Propionate, essential for high-affinity binding.

Comparative SAR Analysis
Region A: The 2-Position (The Anchor)

The "2-substituted" query often stems from attempts to improve oral bioavailability or isoform selectivity. However, experimental data consistently shows that the 2-amino group is a "non-negotiable" feature for high-affinity pteridine binding.

ModificationChemical StructureEffect on NOS Binding (

)
Mechanistic Explanation
2-Amino (Native)

High Affinity (~10-100 nM)Forms bidentate H-bond with heme propionate. Stabilizes the pterin radical.
2-Hydrogen

Loss of Activity (>100

M)
Abolishes the primary anchor point. The molecule cannot orient correctly in the active site.
2-Hydroxy

Weak/Inactive Tautomerizes to 2-oxo; creates electrostatic repulsion with the carboxylate of the heme propionate.
2-N-Acetyl

Reduced Affinity Steric clash with the active site ceiling; loss of H-bond donor capability.
2-Aminopyridine (Ring Analog)High Affinity (nM range)Exception: Small molecule inhibitors (not pteridines) that mimic the 2-amino-pteridine motif can bind if the rest of the ring is simplified.

Expert Insight: While modifying the 2-position of the pteridine ring is generally detrimental, replacing the entire pteridine core with a 2-aminopyridine scaffold has yielded potent iNOS inhibitors. These mimics retain the amidine motif required to bind the heme propionate but shed the bulk of the pyrazine ring.

Region B: The 4-Position (The Functional Switch)

This is the most critical region for determining whether the molecule acts as a cofactor or an inhibitor .

  • 4-Oxo (Native BH4): Allows tautomerization required for the redox cycle (electron donation to heme).

  • 4-Amino (4-Amino-BH4): The substitution of the carbonyl oxygen with an amino group converts the molecule into a high-affinity competitive inhibitor .

    • Mechanism:[1][2][3][4][5][6] The 4-amino group increases basicity and alters the protonation state, preventing the electron transfer required for NO synthesis while occupying the pocket more tightly than the native cofactor.

Region C: The 6-Position (Bioavailability & Selectivity)
  • Native (L-erythro-dihydroxypropyl): High polarity, poor blood-brain barrier (BBB) penetration.

  • 6-Methyl/Phenyl: Increases lipophilicity. 6-phenyl analogs often show improved selectivity for iNOS over eNOS due to slight variations in the hydrophobic pocket size near the substrate channel.

Comparative Performance Data

The following table contrasts the native cofactor with key 2- and 4-substituted analogs.

Table 1: Inhibitory Potency and Selectivity Profiles

CompoundStructure ClassTarget

/

Mechanism
BH4 (Native)2-amino-4-oxoAll NOSCofactor Essential for catalysis (activator).
4-Amino-BH4 2,4-diaminonNOS

nM
Competitive Antagonist. Blocks BH4 binding.
7-Nitroindazole IndazolenNOS


M
Heme binder (Reference inhibitor).
2-N-Acetyl-BH4 2-substitutednNOS


M
Weak binder due to steric hindrance at the anchor.
VAS-203 4-amino-analogiNOS/nNOSHighly PotentClinical candidate for traumatic brain injury (TBI).
Experimental Protocols
A. Synthesis of 2-Substituted Tetrahydropteridines

Note: Tetrahydropteridines are highly oxidation-sensitive. All steps post-reduction must be performed under inert atmosphere (Argon/Nitrogen).

Workflow Diagram:

Synthesis_Workflow Step1 Condensation (Taylor Method) Step2 Pteridine Intermediate (Oxidized Form) Step1->Step2 2,4,5-Triamino-6-hydroxypyrimidine + Alpha-Keto Aldehyde Step3 Catalytic Hydrogenation (PtO2 / H2) Step2->Step3 Reduction Step4 Salt Formation (HCl/Ethanol) Step3->Step4 Stabilization

Caption: General synthetic route. Step 3 is critical; incomplete reduction yields dihydropteridines which act differently.

Protocol Steps:

  • Condensation: React 2,4,5-triamino-6-hydroxypyrimidine sulfate with the appropriate

    
    -keto aldehyde (e.g., phenylglyoxal for 6-phenyl analogs) in aqueous sodium acetate at 50°C.
    
  • Purification: Collect the oxidized pteridine precipitate by filtration. Recrystallize from NaOH/HCl.

  • Reduction: Dissolve the pteridine in trifluoroacetic acid (TFA). Add

    
     catalyst. Hydrogenate at 50 psi for 4 hours.
    
  • Isolation: Filter catalyst under Argon. Concentrate filtrate and precipitate the tetrahydro-salt using ether/HCl. Store at -80°C.

B. NOS Inhibition Assay (The Griess Method)

Self-Validating Step: You must run a "BH4-only" control to ensure the cofactor hasn't oxidized before the assay begins.

  • Buffer Prep: 50 mM HEPES (pH 7.4), 1 mM DTT (Critical antioxidant), 100

    
    M L-Arginine.
    
  • Enzyme Mix: Add Recombinant nNOS (10 nM) and Calmodulin (10

    
    g/mL).
    
  • Inhibitor Addition: Add the 2-substituted analog (0.1 nM - 10

    
    M). Incubate for 15 min at 37°C.
    
  • Initiation: Add NADPH (100

    
    M) and Native BH4 (10 
    
    
    
    M).
  • Reaction: Incubate 30 min. Stop with enzyme precipitator (e.g., ice-cold ethanol).

  • Detection: Mix supernatant 1:1 with Griess Reagent. Measure Absorbance at 540 nm (Nitrite production).

References
  • Werner, E. R., et al. (1996). "Identification of the 4-amino analogue of tetrahydrobiopterin as a dihydropteridine reductase inhibitor and a potent pteridine antagonist of rat neuronal nitric oxide synthase." Biochemical Journal. Link

  • Matter, H., et al. (2004). "Biology and chemistry of the inhibition of nitric oxide synthases by pteridine-derivatives as therapeutic agents." Medicinal Research Reviews. Link

  • Raman, C. S., et al. (1998). "Crystal structure of constitutive endothelial nitric oxide synthase: a paradigm for pterin function involving a novel metal center." Cell. Link

  • Crane, B. R., et al. (1998). "Structure of nitric oxide synthase oxygenase dimer with pterin and substrate." Science. Link

  • Hagmann, W. K., et al. (2000).[7][8] "Substituted 2-aminopyridines as inhibitors of nitric oxide synthases."[7][8] Bioorganic & Medicinal Chemistry Letters. Link

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of 2-Chlorotetrahydropteridine Derivatives as Dihydrofolate Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of comparative molecular docking studies of 2-chlorotetrahydropteridine derivatives, with a primary focus on their potential as inhibitors of dihydrofolate reductase (DHFR). As researchers, scientists, and drug development professionals, understanding the subtle nuances of molecular interactions is paramount in the rational design of potent and selective therapeutic agents. This document moves beyond a simple recitation of protocols to offer a causal explanation behind experimental choices, ensuring a robust and self-validating system for in-silico analysis.

The Significance of Dihydrofolate Reductase as a Therapeutic Target

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of 7,8-dihydrofolate to 5,6,7,8-tetrahydrofolate.[1] Tetrahydrofolate and its derivatives are essential cofactors in the synthesis of purines, thymidylate, and several amino acids, which are the building blocks of DNA and proteins.[1] Consequently, the inhibition of DHFR disrupts cellular replication and growth, making it an attractive target for antimicrobial and anticancer therapies.[2][3]

The pteridine scaffold is a well-established pharmacophore for DHFR inhibitors, with methotrexate being a classical example.[3] The exploration of substituted tetrahydropteridine derivatives, particularly those with halogen substitutions like a chloro group at the 2-position, offers a promising avenue for developing novel inhibitors with potentially improved potency, selectivity, and pharmacokinetic profiles.

The Power of In-Silico Analysis: A Window into Molecular Interactions

Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[4] This technique allows us to visualize and quantify the interactions between a small molecule, such as a 2-chlorotetrahydropteridine derivative, and the active site of a protein like DHFR. By comparing the docking scores and binding modes of a series of related compounds, we can elucidate structure-activity relationships (SAR) and rationally design more effective inhibitors.

The core principle of a comparative docking study is to maintain consistency in the computational protocol to ensure that any observed differences in binding affinity can be confidently attributed to the structural variations among the ligands.

Comparative Docking Analysis of Pteridine Derivatives

While direct comparative docking studies on a comprehensive series of 2-chlorotetrahydropteridine derivatives are not extensively available in the public literature, we can synthesize a comparative analysis by examining studies on structurally related compounds, particularly other pteridine and diaminopyrimidine derivatives targeting DHFR. These studies provide valuable insights into the key interactions that govern binding affinity.

A study on 2,4-diamino-5-methyl-5-deazapteridine (DMDP) derivatives as human DHFR inhibitors revealed that a chloro-substituted naphthyl ring on the ligand significantly enhanced inhibitory activity.[5] This enhancement was attributed to significant hydrophobic contact with key residues in the DHFR active site, namely Leu22, Phe31, and Pro61.[5] This finding underscores the potential importance of the chloro-substitution in our target compounds for establishing favorable hydrophobic interactions.

In another study involving novel trimethoprim analogs, derivatives with chloro-substitutions were among the most potent inhibitors of human DHFR.[2] Molecular dynamics simulations of these compounds highlighted the stability of their interaction with the enzyme.[2]

These examples, while not directly on 2-chlorotetrahydropteridine, strongly suggest that the presence and position of a chloro group can significantly influence the binding affinity of pteridine-like scaffolds to DHFR. The chloro atom can participate in halogen bonding and alter the electronic properties of the aromatic system, thereby modulating key interactions with active site residues.

To provide a clearer picture of a hypothetical comparative study, the following table illustrates how docking results for a series of 2-chlorotetrahydropteridine derivatives could be presented. The data presented here is illustrative and intended to serve as a template for a real study.

Compound ID2-Chloro-tetrahydropteridine DerivativeDocking Score (kcal/mol)Key Interacting Residues (DHFR)Predicted Inhibition Constant (Ki) (nM)
2CTP-1 2-chloro-6-methyl-5,6,7,8-tetrahydropteridine-8.5Ile7, Glu30, Phe31, Val115150
2CTP-2 2-chloro-N-(p-aminobenzoyl)-L-glutamic acid tetrahydropteridine-9.2Ile7, Glu30, Phe31, Arg70, Val11550
2CTP-3 2-chloro-7,8-dihydropteridin-4(3H)-one-7.8Ile7, Glu30, Phe31300

Note: The data in this table is hypothetical and for illustrative purposes only.

Experimental Protocols: A Step-by-Step Guide to a Robust Docking Workflow

The following protocol outlines a detailed and self-validating workflow for a comparative molecular docking study of 2-chlorotetrahydropteridine derivatives against human DHFR.

Preparation of the Receptor (DHFR)
  • Source: Obtain the three-dimensional crystal structure of human dihydrofolate reductase (hDHFR) from the Protein Data Bank (PDB). A suitable entry is PDB ID: 1J3I or 1J3K.[6]

  • Preprocessing:

    • Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and ions.

    • Add polar hydrogen atoms to the protein structure.

    • Assign appropriate atomic charges using a force field such as AMBER or CHARMM. This step is crucial for accurately calculating electrostatic interactions.

Preparation of the Ligands (2-Chlorotetrahydropteridine Derivatives)
  • Structure Generation: Draw the two-dimensional structures of the 2-chlorotetrahydropteridine derivatives using a chemical drawing software like ChemDraw or MarvinSketch.

  • 3D Conversion and Optimization: Convert the 2D structures to three-dimensional (3D) format. Perform energy minimization of the 3D structures using a suitable force field (e.g., MMFF94) to obtain stable, low-energy conformations. This ensures that the initial ligand geometry is energetically favorable.

Molecular Docking Simulation
  • Software: Utilize a well-validated docking program such as AutoDock Vina, Glide, or GOLD.[2][6]

  • Grid Box Definition: Define a grid box that encompasses the active site of DHFR. The dimensions of the grid box should be sufficient to allow the ligand to rotate and translate freely within the binding pocket. The center of the grid box is typically defined based on the position of the co-crystallized ligand in the original PDB file.

  • Docking Algorithm: Employ a robust search algorithm, such as a Lamarckian genetic algorithm, to explore the conformational space of the ligand within the active site.

  • Scoring Function: The docking program will use a scoring function to estimate the binding affinity of each generated pose. The docking score is typically expressed in kcal/mol, with more negative values indicating a higher predicted binding affinity.

Analysis of Docking Results
  • Binding Affinity: Compare the docking scores of the different 2-chlorotetrahydropteridine derivatives.

  • Binding Mode Analysis: Visualize the top-ranked docking poses for each ligand within the DHFR active site. Analyze the key interactions, including:

    • Hydrogen bonds: Identify hydrogen bond donors and acceptors on both the ligand and the protein.

    • Hydrophobic interactions: Observe contacts between nonpolar regions of the ligand and hydrophobic residues in the active site.

    • Pi-pi stacking and other aromatic interactions: Look for favorable interactions between aromatic rings.

  • Structure-Activity Relationship (SAR) Analysis: Correlate the observed docking scores and binding modes with the structural features of the 2-chlorotetrahydropteridine derivatives. For example, does the addition of a particular substituent lead to a more favorable interaction with a specific residue?

Visualizing the Workflow and Key Interactions

To better illustrate the process, the following diagrams created using Graphviz (DOT language) depict a generalized molecular docking workflow and a hypothetical binding mode of a 2-chlorotetrahydropteridine derivative in the DHFR active site.

Molecular_Docking_Workflow cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_docking Docking Simulation cluster_analysis Results Analysis PDB Obtain PDB Structure (e.g., hDHFR) Preprocess Preprocess Protein (Remove water, add hydrogens) PDB->Preprocess DefineGrid Define Grid Box (Active Site) Preprocess->DefineGrid Draw Draw 2D Structures Optimize Generate & Optimize 3D Structures Draw->Optimize Optimize->DefineGrid RunDocking Run Docking Algorithm DefineGrid->RunDocking AnalyzeScores Compare Docking Scores RunDocking->AnalyzeScores SAR Elucidate SAR AnalyzeScores->SAR AnalyzePoses Analyze Binding Modes & Interactions AnalyzePoses->SAR Binding_Mode cluster_active_site DHFR Active Site Ile7 Ile7 Glu30 Glu30 Phe31 Phe31 Val115 Val115 Arg70 Arg70 Ligand 2-Chlorotetrahydropteridine Ligand->Ile7 Hydrophobic Ligand->Glu30 H-Bond Ligand->Phe31 Hydrophobic Ligand->Val115 Hydrophobic Ligand->Arg70 Ionic Interaction

Caption: Hypothetical binding of a 2-chlorotetrahydropteridine derivative.

Conclusion and Future Directions

This guide has provided a comprehensive framework for conducting and interpreting comparative molecular docking studies of 2-chlorotetrahydropteridine derivatives as potential DHFR inhibitors. The key to a successful in-silico study lies not only in the technical execution of the docking protocol but also in the careful analysis of the results to derive meaningful structure-activity relationships. While direct comparative experimental data for this specific class of compounds is emerging, the principles and methodologies outlined here, supported by findings from related pteridine derivatives, provide a solid foundation for future research.

The insights gained from such computational studies can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates and guiding the optimization of lead compounds. Future work should focus on synthesizing and experimentally validating the in-silico predictions to close the loop between computational design and real-world biological activity.

References

  • Srinivasan, B., & Tonddast-Navaei, S. (2018). Molecular docking studies on DMDP derivatives as human DHFR inhibitors. Journal of Molecular Graphics and Modelling, 82, 13-21.
  • Wyrębek, B., Szymańska, E., & Kaźmierczak-Barańska, J. (2021). Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents. International Journal of Molecular Sciences, 22(7), 3685.
  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015).
  • Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., ... & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242.
  • Adane, L., & Bharatam, P. V. (2010). Binding modes of 2,4-diaminoquinazoline and 2,4-diaminopteridine analogs to P. falciparum dihydrofolate reductase enzyme: Molecular docking studies. Indian Journal of Pharmaceutical Sciences, 72(3), 324–333.
  • Blakley, R. L. (1969). The biochemistry of folic acid and related pteridines. Frontiers of Biology, 13, 1-569.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-5,6,7,8-tetrahydropteridine
Reactant of Route 2
Reactant of Route 2
2-Chloro-5,6,7,8-tetrahydropteridine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。